molecular formula C8H11NO2 B1179025 nos protein CAS No. 142661-95-8

nos protein

Cat. No.: B1179025
CAS No.: 142661-95-8
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Description

Significance in Biological Systems and Research Context

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a pivotal role in the nervous, immune, and cardiovascular systems. karger.comnih.gov The enzymes responsible for its production, the nitric oxide synthases (NOS), catalyze the conversion of L-arginine to L-citrulline, yielding NO in the process. karger.comsigmaaldrich.com The significance of NO as a versatile intercellular messenger was highlighted when it was named "Molecule of the Year" by Science magazine in 1992. karger.com

The functions of NO are diverse and concentration-dependent. At lower concentrations, it acts as a signaling molecule with protective effects, while at higher concentrations, it can be cytotoxic. karger.com In the cardiovascular system, NO is a potent vasodilator, regulating blood pressure and vascular tone. karger.comwikipedia.org It also inhibits platelet aggregation and leukocyte adhesion, contributing to vascular health. nih.govwikipedia.org In the nervous system, NO functions as a neurotransmitter and is implicated in processes like learning and memory. wikipedia.orgnih.gov The immune system utilizes the cytotoxic properties of NO, generated in large amounts by a specific NOS isoform, to combat pathogens. wikipedia.orgelisakits.co.uk

Given their central role in NO production, NOS proteins are a major focus of research. Understanding their structure, function, and regulation is critical for developing therapeutic strategies for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. nih.govresearchgate.net

Overview of NOS Protein Families and Distinct Isoforms

The NOS family consists of three main isoforms, each encoded by a separate gene located on different chromosomes. sigmaaldrich.comguidetopharmacology.org These isoforms share a 50-60% homology in their amino acid sequences and exhibit significant homology across different species. sigmaaldrich.com All NOS enzymes are active as homodimers and require several cofactors for their function, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4), and they all contain a heme group and bind calmodulin. sigmaaldrich.comnih.gov The three primary isoforms are:

Encoded by the NOS1 gene on chromosome 12, neuronal NOS (nNOS) is primarily found in neuronal tissue but is also expressed in skeletal muscle and other cell types. wikipedia.orgproteopedia.orgfrontiersin.org It is a constitutive enzyme, meaning it is typically always present in the cells where it is expressed, and its activity is regulated by calcium and calmodulin. nih.gov nNOS plays a significant role in synaptic plasticity, learning, memory, and the central regulation of blood pressure. nih.gov In peripheral nerves, it is involved in smooth muscle relaxation. nih.gov

Inducible NOS (iNOS), encoded by the NOS2 gene on chromosome 17 in humans, is not typically expressed in resting cells. elisakits.co.uk Its expression is induced by inflammatory stimuli such as cytokines and bacterial components like lipopolysaccharide (LPS). nih.govelisakits.co.uk Once expressed, iNOS produces large, sustained amounts of NO, which is a key component of the immune response against pathogens. wikipedia.orgelisakits.co.uk However, the high levels of NO produced by iNOS can also contribute to tissue damage in inflammatory diseases and septic shock. nih.gov

Endothelial NOS (eNOS), encoded by the NOS3 gene on chromosome 7, is primarily located in endothelial cells, the cells lining blood vessels. nih.govwikipedia.org Like nNOS, eNOS is a constitutive, calcium-dependent enzyme. wikipedia.org The NO produced by eNOS is crucial for maintaining vascular tone, regulating blood pressure, and preventing thrombosis and atherosclerosis. nih.govwikipedia.orgnih.gov Its proper function is essential for a healthy cardiovascular system. nih.gov

Historical Context of this compound Discovery and Characterization

The journey to understanding NOS proteins began with the discovery of a substance released by the endothelium that caused vascular relaxation, termed endothelium-derived relaxing factor (EDRF). In 1980, Furchgott and Zawadzki demonstrated that acetylcholine-induced relaxation of blood vessels was dependent on the presence of the endothelium. karger.combmj.com

In 1977, Ferid Murad discovered that the vasodilatory effects of nitroglycerin were due to the release of nitric oxide. karger.com Subsequently, in 1987, Louis Ignarro and Salvador Moncada independently identified EDRF as nitric oxide. karger.com This pivotal discovery linked the biological phenomenon of EDRF to a specific chemical entity.

Shortly after, it was established that NO is synthesized from the amino acid L-arginine. bmj.com The enzyme responsible for this conversion, nitric oxide synthase, was first isolated and purified from neuronal tissue by Bredt and Snyder in 1990. bmj.com This was followed by the purification and cloning of the other isoforms, iNOS and eNOS, from macrophages and endothelial cells, respectively. karger.com The discovery and characterization of the this compound family unveiled a novel signaling pathway with profound implications for biology and medicine, leading to the award of the 1998 Nobel Prize in Physiology or Medicine to Furchgott, Ignarro, and Murad. researchgate.net

Data Tables

Table 1: Overview of NOS Isoforms

Isoform Gene Name Chromosomal Location (Human) Expression Regulation Primary Function
nNOS (NOS1) NOS1 Chromosome 12 Constitutive (primarily neuronal) Calcium/Calmodulin-dependent Neurotransmission, synaptic plasticity, smooth muscle relaxation
iNOS (NOS2) NOS2 Chromosome 17 Inducible (immune cells, etc.) Transcriptional induction by cytokines/LPS Immune defense, inflammation

| eNOS (NOS3) | NOS3 | Chromosome 7 | Constitutive (endothelial cells) | Calcium/Calmodulin-dependent | Vasodilation, regulation of blood pressure, anti-thrombotic |

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetylcholine
L-arginine
L-citrulline
Flavin adenine (B156593) dinucleotide (FAD)
Flavin mononucleotide (FMN)
Lipopolysaccharide (LPS)
Nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH)
Nitric oxide (NO)
Nitroglycerin

Properties

CAS No.

142661-95-8

Molecular Formula

C8H11NO2

Synonyms

nos protein

Origin of Product

United States

Evolutionary Perspectives and Isoform Diversity of Nos Proteins

Phylogenetic Analysis and Origin Across Kingdoms

The story of NOS evolution begins in the bacterial kingdom and extends through invertebrates to the complex diversification seen in vertebrates.

Bacterial NOS Homologs

Homologs of NOS proteins have been identified in various bacterial species, suggesting an ancient origin for this enzyme family. wikipedia.orgresearchgate.net These bacterial NOS (bNOS) proteins are generally simpler in structure compared to their eukaryotic counterparts, often consisting of only an oxygenase domain. mdpi.com This domain shares significant sequence identity with the oxygenase domain of mammalian NOS (mNOS), indicating a common evolutionary ancestor. mdpi.com

Phylogenetic analyses show that bNOS homologs form distinct clusters, separate from those of eukaryotes. researchgate.netprinceton.eduoup.comnih.gov It is believed that metazoan NOS likely originated from the fusion of a bacterial-like oxygenase domain with a reductase domain. oup.com However, the discovery of a NOS in the bacterium Sorangium cellulosum that contains its own reductase domain suggests that such fusion events may have occurred independently in prokaryotic and eukaryotic lineages. oup.com

Functionally, bNOS enzymes have been implicated in protecting bacteria from oxidative stress and various antibiotics. wikipedia.org Unlike mammalian NOS, which primarily uses tetrahydrobiopterin (B1682763) (BH4) as a cofactor, many bacterial NOS enzymes utilize tetrahydrofolate (THF). researchgate.net

Invertebrate NOS Protein Evolution

Invertebrates, for the most part, possess a single NOS gene. oup.commdpi.com This single gene gives rise to a this compound that often shares structural similarities with the neuronal NOS (nNOS) isoform found in vertebrates, including the presence of a PDZ domain. mdpi.com The presence of NOS has been documented across a wide range of invertebrate phyla, from coelenterates to insects and mollusks, highlighting the early appearance and conservation of NO signaling in the animal kingdom. nih.govnih.gov

Studies on invertebrate NOS have revealed both conserved and unique features. For instance, the dependence on calcium-calmodulin for activation and the requirement for specific cofactors are conserved aspects. nih.gov However, there is also evidence suggesting the existence of novel NOS isoforms in invertebrates that differ from the well-characterized mammalian enzymes. nih.gov The evolution of NOS in invertebrates showcases a period of conservation of a single gene, which later served as the foundation for the diversification seen in vertebrates.

Vertebrate this compound Diversification

The evolution of NOS in vertebrates is marked by significant diversification, resulting in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). wikipedia.org These isoforms are encoded by three distinct genes located on different chromosomes in humans: NOS1 on chromosome 12, NOS2 on chromosome 17, and NOS3 on chromosome 7. ahajournals.orgnih.gov

Phylogenetic and syntenic analyses suggest that the three vertebrate NOS isoforms arose from a series of gene duplication events. oup.com It is proposed that an ancestral NOS gene, likely resembling the nNOS type due to the presence of a PDZ domain, underwent duplication. mdpi.com A key event in vertebrate NOS evolution was a duplication that occurred after the split between agnathans (jawless fish) and gnathostomes (jawed vertebrates), followed by another duplication in the early evolution of tetrapods. oup.com This led to the trio of NOS isoforms found in mammals today. oup.com The diversification of these isoforms has allowed for specialized roles in neurotransmission (nNOS), immune response (iNOS), and vascular function (eNOS). wikipedia.org

Gene Duplication Events and Isoform Divergence

Gene duplication is a primary driver of evolutionary novelty, and the NOS gene family is a classic example of this process. libretexts.orgbiorxiv.org The divergence of NOS isoforms in vertebrates is a direct consequence of multiple gene and whole-genome duplication events. oup.comoup.com

Following a duplication event, the redundant gene copies are subject to different evolutionary pressures. libretexts.org One copy may retain the ancestral function, while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization) or a division of the original functions (subfunctionalization). biorxiv.orgoup.com In the case of NOS, the ancestral gene duplicated, and the resulting paralogs diverged in their regulatory mechanisms, tissue expression, and catalytic properties. oup.comfrontiersin.org

For instance, nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, while iNOS expression is induced by cytokines and it produces much larger amounts of NO for immune defense. wikipedia.org This functional divergence allowed for the precise and context-specific regulation of NO signaling in vertebrates.

The evolutionary history of the nos2 gene is particularly complex, with evidence of lineage-specific duplication events in teleost fish, independent of the whole-genome duplications that occurred in that lineage. nih.govroyalsocietypublishing.org This highlights that gene duplication has been an ongoing process in the evolution of the NOS family.

Conservation of Protein Domains and Gene Organization

Despite the significant divergence in function and regulation, the fundamental protein domains and gene organization of NOS are remarkably conserved across different lineages. oup.combiorxiv.org All vertebrate NOS isoforms share a common architecture, consisting of a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin-binding motif. wikipedia.org

The reductase domain, which is homologous to cytochrome P450 reductase, contains binding sites for FAD, FMN, and NADPH. wikipedia.org The oxygenase domain houses the heme prosthetic group and the binding site for the substrate, L-arginine. wikipedia.orgacs.org The conservation of these domains is crucial for the enzyme's catalytic activity.

Furthermore, the gene structure, including the positions and phases of introns, is highly conserved across animal lineages, even in species that have undergone rapid evolution. oup.com This suggests that the fundamental structure of the NOS gene was established early in metazoan evolution and has been maintained under strong purifying selection. oup.com This conservation of gene structure is considered one of the best examples of intron preservation in animal evolution. oup.com The presence of conserved domains can be identified and analyzed using bioinformatic tools that search for patterns of amino acids in protein sequences. researchgate.netnih.gov This conservation underscores the essential and ancient role of NOS in biological systems.

Molecular Architecture and Structural Dynamics of Nos Proteins

Overall Quaternary Structure and Oligomerization

The functional form of NOS proteins is a homodimer, meaning it consists of two identical protein subunits. nih.govrndsystems.comproteopedia.orgnih.gov This dimeric assembly is essential for the enzyme's catalytic activity. proteopedia.orgcaymanchem.com

Homodimeric Assembly

Each NOS monomer is a large polypeptide chain, typically ranging from 125 to 160 kDa in mammals. proteopedia.org The formation of a stable homodimer is critical for enabling the transfer of electrons from the reductase domain of one monomer to the oxygenase domain of the other, a process necessary for NO synthesis. caymanchem.compnas.org Dimerization is influenced by the presence of cofactors such as tetrahydrobiopterin (B1682763) (BH4) and L-arginine. nih.govcaymanchem.compnas.org

Role of the Zinc Tetrathiolate Center

A key structural feature stabilizing the NOS homodimer is the zinc tetrathiolate center. nih.govrndsystems.comproteopedia.org This center is located at the dimer interface and involves the coordination of a zinc ion by four cysteine residues, two contributed from each monomer subunit. nih.govproteopedia.orgresearchgate.net The zinc tetrathiolate center plays a crucial role in stabilizing the intersubunit contacts and maintaining the structural integrity of the cofactor binding sites, particularly that of tetrahydrobiopterin. nih.govresearchgate.netsemanticscholar.orgacs.org Studies comparing zinc-free and zinc-bound forms of the NOS heme domain have highlighted the importance of this center for conformational stability in specific regions of the protein. researchgate.net

Modular Domain Organization

Each NOS monomer is organized into distinct functional modules or domains. nih.govrndsystems.comnih.govnih.govnih.gov In eukaryotic NOS, there are two primary domains: an N-terminal oxygenase domain and a C-terminal reductase domain. nih.govrndsystems.comproteopedia.orgnih.gov These domains are connected by a linker region that includes a binding site for calmodulin (CaM), a protein that regulates electron transfer between the domains in a calcium-dependent manner for some isoforms. nih.govrndsystems.comproteopedia.orgcaymanchem.comresearchgate.net

N-Terminal Oxygenase Domain

The N-terminal oxygenase domain (NOSoxy) is the catalytic core of the enzyme where the conversion of L-arginine to L-citrulline and NO takes place. nih.govrndsystems.comproteopedia.orgnih.gov This domain contains binding sites for several key cofactors and the substrate. nih.govrndsystems.comproteopedia.orgnih.gov The oxygenase domain exhibits a conserved structure across different NOS species, suggesting its fundamental importance to enzyme function. nih.gov

Heme Prosthetic Group Binding

A critical component of the oxygenase domain is the heme prosthetic group. nih.govproteopedia.orgnih.govnih.gov The heme group is essential for both dimerization and the catalytic production of NO. oup.com It is ligated to the protein through a cysteine thiolate bond, similar to cytochrome P450 enzymes. pnas.org The heme iron binds oxygen, which is then used to oxidize the guanidine (B92328) group of L-arginine in a two-step reaction. nih.gov Heme insertion into the NOS monomer is a key step in the maturation pathway of the active enzyme and can be influenced by factors such as chaperone proteins. nih.govcaymanchem.com

Substrate L-Arginine Binding Site

The oxygenase domain also contains the binding site for the substrate, L-arginine. rndsystems.comproteopedia.orgnih.govnih.gov L-arginine binds in the active site, located in the distal pocket of the oxygenase domain. proteopedia.orgnih.gov Binding involves hydrogen bonds to both the guanidino and amino acid ends of L-arginine. proteopedia.org The binding of the substrate is closely linked to the presence of other cofactors like tetrahydrobiopterin and the heme group in the catalytic site. proteopedia.orgoup.com

Table 1: Key Components and Binding Sites of NOS Proteins

ComponentLocation in NOS ProteinRole
L-ArginineOxygenase DomainSubstrate for NO synthesis
Heme Prosthetic GroupOxygenase DomainEssential for catalysis and dimerization
Tetrahydrobiopterin (BH4)Oxygenase DomainCofactor influencing dimerization and electron transfer
Zinc IonDimer InterfaceStabilizes dimer, maintains cofactor binding site integrity
NADPHReductase DomainSource of electrons for the catalytic reaction
FADReductase DomainElectron carrier in the reductase domain
FMNReductase DomainElectron carrier in the reductase domain
Calmodulin (CaM)Linker RegionRegulates electron transfer (isoform-dependent)

Table 2: Mammalian NOS Isoforms and Characteristics

IsoformLocalizationRegulation
Neuronal NOS (nNOS/NOS1)Neuronal tissues, skeletal muscleCa²⁺-dependent CaM binding
Inducible NOS (iNOS/NOS2)Synthesized upon induction (e.g., by cytokines)Tightly bound CaM
Endothelial NOS (eNOS/NOS3)Endothelial cellsCa²⁺-dependent CaM binding

Note: This table provides a general overview; isoform characteristics can vary.

Detailed Research Findings:

Research utilizing techniques such as X-ray crystallography has been instrumental in deciphering the detailed three-dimensional structure of NOS proteins, particularly the oxygenase domain. Crystal structures of the oxygenase domains of inducible NOS (iNOS) and endothelial NOS (eNOS) have provided significant insights into the binding sites for heme, tetrahydrobiopterin, and L-arginine, as well as the nature of the dimer interface. nih.govnih.govnih.govnih.gov These studies have revealed that the oxygenase domain has an unusual fold, with the heme group clasped within a structure resembling a baseball catcher's mitt. nih.govresearchgate.net Mutational analyses, guided by structural data, have helped identify specific residues crucial for L-arginine and tetrahydrobiopterin binding. oup.comresearchgate.net Furthermore, structural comparisons between different NOS isoforms have illustrated the conservation of quaternary structure, tertiary topology, and key binding sites, while also highlighting subtle differences that can be exploited for the design of isoform-specific inhibitors. nih.govsemanticscholar.org

The dynamic nature of NOS proteins is also an active area of research. Studies using techniques like single particle electron microscopy and mass spectrometry are providing insights into the conformational flexibility of NOS, particularly in the linker regions connecting the domains, which is important for electron transfer and regulation. researchgate.netresearchgate.netnih.gov

Nitric Oxide Synthase (NOS) proteins are a family of enzymes crucial for the production of nitric oxide (NO), a vital signaling molecule involved in diverse physiological processes. proteopedia.orgnih.gov Mammalian NOS enzymes exist as homodimers, with each monomer exhibiting a modular architecture comprising distinct functional domains. proteopedia.orgpnas.orgrndsystems.com This intricate structure and the dynamic interplay between its domains and bound cofactors are fundamental to NOS activity and regulation.

Tetrahydrobiopterin (BH4) Cofactor Binding

Tetrahydrobiopterin (BH4) is an essential cofactor for all three mammalian NOS isoforms. nih.govahajournals.org It binds to the oxygenase domain, specifically at the dimer interface. mdpi.comacs.org The presence of BH4 is necessary for NOS dimerization and function. nih.gov BH4 binding to the heme active site at the interface between the two monomers enhances the interaction with the substrate L-arginine and stabilizes the dimeric form of the enzyme, which is indispensable for NO synthesis. ahajournals.orgmdpi.comnih.gov

BH4 plays a role as a single electron donor, used in the reduction and activation of oxygen and the oxidation of L-arginine. nih.gov During the catalytic cycle, NOS-bound BH4 may act as a redox-active cofactor, being converted to a BH3 radical and then restored to BH4. ahajournals.org The affinity of NOS for BH4 is notably high, with Km values significantly lower than those observed for other enzymes that utilize BH4, such as aromatic amino acid hydroxylases. nih.gov

The ratio of BH4 to its oxidized form, dihydrobiopterin (BH2), is an important determinant of NOS dimerization and function, as BH2 competes with BH4 for the binding site. nih.gov Oxidation of BH4 to BH2 can lead to NOS uncoupling, resulting in the generation of superoxide (B77818) instead of NO. nih.govmdpi.com

C-Terminal Reductase Domain

The C-terminal reductase domain of NOS is structurally and functionally homologous to NADPH-cytochrome P450 reductase. frontiersin.orgebi.ac.ukplos.org This domain is responsible for binding NADPH and transferring electrons via its bound flavin cofactors, FAD and FMN, to the heme center in the oxygenase domain of the opposite subunit within the dimer. proteopedia.orgpnas.orgfrontiersin.orgebi.ac.ukphysiology.org The reductase domain itself can be further divided into subdomains, including those responsible for binding NADPH, FAD, and FMN. pnas.orgnih.gov

NADPH Binding Site

NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) is the source of reducing equivalents for NOS catalysis. proteopedia.orgpnas.org The NADPH binding site is located within the reductase domain. pnas.orgpnas.organr.fr Electron transfer is initiated by the two-electron reduction of FAD by NADPH. pnas.org The binding mode of NADP+ (the oxidized form of NADPH) in the FAD/NADPH-binding domain of neuronal NOS shows strict conservation compared to NADPH-cytochrome P450 oxidoreductase, suggesting similar hydride transfer mechanisms. nih.govresearchgate.net

Flavin Adenine Dinucleotide (FAD) Binding Site

Flavin adenine dinucleotide (FAD) is one of the two redox-active flavin cofactors bound to the reductase domain of NOS. proteopedia.orgpnas.orgebi.ac.ukphysiology.org FAD accepts two electrons from NADPH. pnas.org The FAD binding site is located within the reductase domain, in a region sometimes referred to as the FAD/NADPH-binding subdomain. pnas.orgnih.gov The structure of the FAD binding site, including tightly bound water molecules, is strictly conserved between neuronal NOS and NADPH-cytochrome P450 oxidoreductase. nih.govresearchgate.net

Flavin Mononucleotide (FMN) Binding Site

Flavin mononucleotide (FMN) is the second redox-active flavin cofactor in the NOS reductase domain. proteopedia.orgpnas.orgebi.ac.ukphysiology.org FMN accepts one electron from FAD. pnas.org The FMN binding site is located in a distinct subdomain of the reductase domain, sometimes referred to as the FMN-binding subdomain. pnas.orgnih.gov This FMN subdomain interacts with the FAD subdomain to facilitate electron transfer from FAD to FMN. pnas.org The FMN domain undergoes conformational motions to shuttle electrons between the NADPH/FAD-binding domain and the oxygenase domain. researchgate.net

Calmodulin (CaM)-Binding Linker Region

A linker region connecting the oxygenase and reductase domains contains the binding site for calmodulin (CaM). proteopedia.orgpnas.orgrndsystems.com CaM binding is crucial for NOS activity in most isoforms, acting as a calcium sensor. proteopedia.orgrndsystems.comnih.govnih.govuwaterloo.ca Binding of Ca2+-loaded calmodulin to this linker region induces conformational changes essential for electron transfer from the reductase domain to the oxygenase domain. proteopedia.orgnih.govnih.gov The CaM-binding regions in NOS isoforms often correspond to a classical Ca2+-dependent motif. nih.gov The interaction involves extensive hydrophobic interactions, and the linker peptide is presumed to adopt an α-helical structure upon binding to CaM. nih.govnih.gov

Conformational Changes and Inter-Domain Communication

NOS activity is tightly regulated by conformational changes and communication between its domains. Calmodulin binding is a key trigger for these dynamics, inducing large conformational changes that orchestrate inter-domain electron transfer. nih.gov Calmodulin binding orders the junction between the reductase and oxygenase domains and exposes the FMN subdomain, while also eliciting a more dynamic oxygenase active site. nih.gov

Electron transfer within NOS involves a series of steps mediated by the interactions and relative orientations of the domains and cofactors: electrons flow from NADPH to FAD, then to FMN, and finally to the heme in the oxygenase domain of the opposing monomer. proteopedia.orgpnas.orgebi.ac.uk The FMN domain's ability to move away from the FAD/NADPH domain and reversibly dock with the oxygenase domain is critical for electron transfer to the heme. researchgate.net

Inter-domain communication is also influenced by charge interactions at the interfaces between domains. Studies on neuronal NOS have shown that charge-pairing interactions on the FMN domain play a role in regulating electron flux by stabilizing conformational states and influencing the rate of conformational switching between open and closed forms. researchgate.net Interactions between the C-terminal region and the FMN and NADPH-binding domains can "lock" the FMN domain into a position favorable for electron acceptance from the FAD domain. acs.org

The binding of cofactors like BH4 also impacts domain interactions and stability. BH4 binding contributes to the stabilization of the NOS dimer, which is essential for function. nih.govahajournals.orgmdpi.com There is also communication between the BH4 and zinc binding sites, where BH4 binding can influence the zinc site and vice versa, impacting dimer stability and substrate affinity. acs.org

Research using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map critical interaction surfaces between NOS domains, providing insights into the structural basis of calmodulin activation and electron transfer pathways. nih.govnih.govunl.pt These studies have revealed direct interactions between the heme domain, the FMN subdomain, and calmodulin, supporting models of electron transfer and activation mechanisms. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A
Tetrahydrobiopterin59560 uniprot.org
NADPH5885 wikipedia.org, 5884 nih.govuni.lu
Flavin Adenine Dinucleotide (FAD)643975 wikipedia.orgnih.govguidetopharmacology.orguni.lu
Flavin Mononucleotide (FMN)643976 wikidata.orgiarc.fruni.lunih.govguidetomalariapharmacology.org
Calmodulin5184 wikipedia.org (Listed under IUPHAR/BPS)
L-arginine234 uniprot.org (Listed under UniProtKB)
L-citrulline357 proteopedia.org (Listed under Proteopedia)
Nitric Oxide (NO)145068 proteopedia.org (Listed under Proteopedia)
Dihydrobiopterin (BH2)77938 nih.gov (Listed under PubMed Central)
Zinc ion23994 uniprot.org (Listed under UniProtKB)
Heme31398 proteopedia.org (Listed under Proteopedia)

Enzymatic Mechanisms and Biochemical Catalysis of Nos Proteins

Substrate and Cofactor Requirements

The enzymatic function of all NOS isoforms is dependent on the presence of specific substrates and cofactors that are essential for the catalytic reaction to proceed. nih.govnih.gov

L-Arginine as Substrate

L-arginine is the primary substrate for all NOS isoforms. nih.govnih.gov The guanidinium (B1211019) nitrogen atom of L-arginine is oxidized by the enzyme to produce nitric oxide and L-citrulline. mdpi.compnas.org The availability of L-arginine can be a rate-limiting factor for NO production. In some cellular contexts, a phenomenon known as the "arginine paradox" is observed, where cellular NO production is dependent on extracellular L-arginine concentrations, even though the intracellular concentration of L-arginine should theoretically be sufficient to saturate the enzyme. pnas.org This suggests that the transport and availability of L-arginine at the site of the enzyme are crucial for regulating NOS activity. pnas.orgdroracle.ai

NADPH as Electron Donor

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as the electron donor for the catalytic reaction. nih.govnih.gov It provides the reducing equivalents necessary for the reduction of the heme group in the oxygenase domain of the enzyme. numberanalytics.com The electrons are transferred from NADPH to the flavin cofactors, FAD and FMN, within the reductase domain of the NOS protein. nih.govpnas.org The binding of NADPH to the reductase domain is a critical step in initiating the electron flow required for catalysis. pnas.org

Molecular Oxygen Utilization

Molecular oxygen is a co-substrate in the NOS-catalyzed reaction. mdpi.comnih.gov It is utilized in the oxidation of L-arginine. mdpi.com The reaction consumes two moles of molecular oxygen per mole of L-citrulline formed. oup.com The binding of oxygen to the reduced heme iron in the oxygenase domain is a key step in the catalytic cycle, leading to the formation of reactive oxygen species that are necessary for the oxidation of the substrate. numberanalytics.comijbs.com

Essentiality of Tetrahydrobiopterin (B1682763) (BH4)

Tetrahydrobiopterin (BH4) is an essential cofactor for all NOS isoforms. nih.govahajournals.org It plays a critical role in coupling the reduction of oxygen to the oxidation of L-arginine, thereby ensuring the efficient production of nitric oxide. ahajournals.org BH4 is thought to facilitate electron transfer from the reductase domain to the heme group and to stabilize the enzyme's dimeric structure. oup.comahajournals.org Insufficient levels of BH4 can lead to "NOS uncoupling," a state in which the enzyme produces superoxide (B77818) anions instead of nitric oxide. ahajournals.orgresearchgate.net This occurs because in the absence of sufficient BH4, the electron flow from NADPH is uncoupled from L-arginine oxidation, leading to the reduction of molecular oxygen to form superoxide. ahajournals.org

Calmodulin Dependence and Regulation of Electron Transfer

Calmodulin (CaM) is a calcium-binding protein that plays a crucial role in regulating the activity of the constitutive NOS isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). mdpi.comportlandpress.com The binding of CaM, which is triggered by an increase in intracellular calcium levels, activates these enzymes by facilitating the transfer of electrons from the flavin cofactors in the reductase domain to the heme group in the oxygenase domain. portlandpress.comimrpress.com In contrast, inducible NOS (iNOS) binds CaM with such high affinity that it is essentially active at basal calcium levels and is therefore considered calcium-independent. mdpi.comguidetopharmacology.org The binding of CaM to a specific linker region between the oxygenase and reductase domains induces a conformational change that is necessary for efficient intramolecular electron transfer. portlandpress.comimrpress.com

Catalytic Cycle and Reaction Intermediates

The synthesis of nitric oxide by NOS enzymes proceeds through a complex catalytic cycle involving two main steps and several reaction intermediates. ebi.ac.uknih.gov

The first step is the hydroxylation of L-arginine to form Nω-hydroxy-L-arginine (NOHA) as a stable intermediate. numberanalytics.comoup.com This reaction requires one molecule of NADPH and one molecule of molecular oxygen. oup.com

In the second step, NOHA is oxidized to produce nitric oxide and L-citrulline. numberanalytics.comoup.com This step consumes another half-molecule of NADPH and one molecule of molecular oxygen. oup.com

The catalytic cycle involves the transfer of electrons from NADPH via the flavins (FAD and FMN) in the reductase domain to the heme iron in the oxygenase domain. nih.govpnas.org This electron transfer reduces the ferric heme (Fe³⁺) to the ferrous state (Fe²⁺). Molecular oxygen then binds to the ferrous heme, forming a ferrous-dioxy complex. numberanalytics.com This complex is then further reduced, and through a series of steps involving the participation of BH4, it ultimately leads to the oxidation of L-arginine and NOHA. researchgate.net The precise nature of all the reactive intermediates is still an area of active research, but it is known to involve radical species. researchgate.netoup.com

Table 1: Key Components in the NOS Catalytic Pathway

Component Type Function
L-Arginine Substrate Provides the guanidinium nitrogen for NO synthesis. nih.govnih.gov
NADPH Electron Donor Supplies the electrons required for the reduction of the heme iron. nih.govnih.gov
Molecular Oxygen Co-substrate Acts as the oxidizing agent in the conversion of L-arginine. mdpi.comnih.gov
Tetrahydrobiopterin (BH4) Cofactor Facilitates electron transfer and couples oxygen reduction to L-arginine oxidation. nih.govahajournals.org
Calmodulin (CaM) Regulatory Protein Activates constitutive NOS isoforms by enabling electron transfer. mdpi.comportlandpress.com

Table 2: Compound Names Mentioned in the Article

Compound Name
L-Arginine
Nicotinamide adenine dinucleotide phosphate (NADPH)
Molecular Oxygen
Tetrahydrobiopterin (BH4)
Calmodulin (CaM)
L-citrulline
Nitric oxide (NO)
Nω-hydroxy-L-arginine (NOHA)
Flavin adenine dinucleotide (FAD)
Flavin mononucleotide (FMN)
Superoxide
Heme

Monooxygenation Steps

The catalytic cycle of NOS involves two primary monooxygenation steps. frontiersin.org In the first step, L-arginine is hydroxylated to form an intermediate, and in the second, this intermediate is further oxidized to produce nitric oxide and L-citrulline. nih.govfrontiersin.org Each of these steps requires the consumption of one molecule of dioxygen, which binds to a ferrous heme group at the catalytic site. portlandpress.com The activation of this bound oxygen is achieved through reductive electron transfer. portlandpress.com

The heme group, a ferrous-protoporphyrin IX complex, is central to this process, responsible for binding oxygen and oxidizing L-arginine. numberanalytics.com The cofactor tetrahydrobiopterin (BH4) plays a crucial role by activating the heme-bound oxygen through the donation of a single electron. wikipedia.org This electron is later recaptured to facilitate the release of nitric oxide. wikipedia.org Quantum mechanical and molecular mechanical calculations suggest that the reaction involves complex processes like proton coupled electron transfer (PCET) and oxygen coupled electron transfer (OCET) to achieve the monooxygenation of arginine. acs.org While both steps involve monooxygenation, research suggests they may follow different chemical mechanisms. portlandpress.comnih.gov

Nitric Oxide and L-Citrulline Production

Following its formation, the Nω-hydroxy-L-arginine (NOHA) intermediate undergoes a second monooxygenation reaction. wikipedia.orgfrontiersin.org In this step, NOHA is oxidized to yield the final products: nitric oxide (NO) and L-citrulline. nih.govfrontiersin.orgpnas.org The oxygen atom incorporated into the L-citrulline byproduct is derived from molecular oxygen, while the nitrogen atom for NO comes from the guanidino group of the original L-arginine substrate. nih.gov

L-citrulline, produced alongside nitric oxide, can be recycled back to L-arginine, a pathway known as the citrulline-NO cycle. nih.govcapes.gov.br This recycling is essential for sustaining nitric oxide production in endothelial cells. nih.govcapes.gov.br Studies have shown that the amount of NO produced can be significantly higher than the amount of L-citrulline formed, highlighting the efficiency of this recycling process. nih.govcapes.gov.br L-citrulline supplementation has been noted to improve NO synthesis, in part by regulating arginine levels. biomolther.org

Allosteric Regulation of Enzymatic Activity

The catalytic activity of NOS proteins is tightly controlled through various allosteric mechanisms. A fundamental requirement for activity is the formation of a homodimer, which is dependent on the presence of heme, the substrate L-arginine, and the cofactor tetrahydrobiopterin (H4B). pnas.org This dimerization is crucial because the electron flow during catalysis occurs in trans, from the reductase domain of one monomer to the oxygenase domain of the other. pnas.org

Calmodulin (CaM) binding is a key regulatory step. wikipedia.org For endothelial NOS (eNOS) and neuronal NOS (nNOS), this binding is dependent on calcium concentrations and acts as a molecular switch, enabling the flow of electrons from the flavin groups in the reductase domain to the heme in the oxygenase domain. wikipedia.orgnih.govoup.com In the case of inducible NOS (iNOS), calmodulin is tightly bound even at basal calcium levels. wikipedia.org

Tetrahydrobiopterin (H4B) also functions as an allosteric activator. nih.govnih.gov Kinetic studies have revealed that allosteric interactions between L-arginine and H4B activate neuronal NOS, increasing the turnover of L-arginine. nih.govnih.gov Furthermore, H4B helps to stabilize the dimeric structure of the enzyme and can prevent the uncoupling of catalysis, which would otherwise lead to the production of damaging superoxide radicals instead of nitric oxide. frontiersin.orgnih.govnih.gov

Inhibitory regulation also occurs through protein-protein interactions. For instance, eNOS activity is negatively regulated by its interaction with caveolin proteins in endothelial cells and cardiomyocytes. oup.com These intricate allosteric controls ensure that the production of the potent signaling molecule, nitric oxide, is precisely regulated according to cellular needs. oup.com

Regulation of Nos Protein Expression and Activity

Transcriptional Control Mechanisms

The primary level of regulation for NOS, particularly the inducible isoform (iNOS), occurs at the level of gene transcription. nih.gov This intricate process involves the interplay of various DNA elements and proteins that respond to a multitude of cellular signals.

Promoter and Enhancer Elements

The transcription of NOS genes is initiated at the promoter, a DNA sequence located near the transcription start site. byjus.com Each NOS gene possesses a promoter region containing binding sites for RNA polymerase and various transcription factors. byjus.comunc.edu For instance, the regulation of neuronal NOS (nNOS) expression is particularly complex, with at least eight different promoters leading to the transcription of distinct exon 1 sequences, which are expressed in a cell-type-specific manner. nih.gov

Enhancers, which are short DNA sequences, can significantly increase the rate of transcription. byjus.comnumberanalytics.com These elements can be located far from the gene they regulate and function by looping back to interact with the promoter region, a process facilitated by the binding of activator proteins. unc.eduoup.com The promoters of genes like endothelial NOS (eNOS) contain shear-stress-responsive elements that are crucial for their regulation in response to blood flow. biologists.com Furthermore, some promoters have been found to possess enhancer-like functions, blurring the classical distinction between these two regulatory elements. nih.gov These enhancer-like promoters are often bound by general inducible transcription factors and are associated with a higher density of distinct transcription factor binding motifs. nih.gov

Transcription Factor Involvement

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription. biologists.com The activation of the transcription factor NF-κB is a critical step for the induction of iNOS in most cells. nih.govimrpress.com In cardiac myocytes, the induction of iNOS requires the involvement of multiple nuclear factors, including NF-κB, C/EBP, CREB, and IRF-1. ahajournals.org The 5'-flanking region of the murine iNOS gene contains consensus sites for a variety of transcription factors, such as NF-κB, AP-1, and STAT-1α, highlighting the multifaceted nature of its transcriptional regulation. imrpress.comahajournals.org

Nitric oxide itself can modulate the activity of several transcription factors. nih.gov For example, NO can regulate the expression of N-Myc, a transcription factor important in neurogenesis, through cGMP signaling. nih.gov It can also influence other transcription factors like c-fos, c-jun, and NF-κB through both cGMP-dependent pathways and direct chemical modifications like S-nitrosylation. nih.govmdpi.com In some bacteria, transcription factors such as DnrD, a member of the Crp-Fnr family, are involved in regulating the expression of genes required for nitrous oxide reduction in response to NO. asm.orgnih.gov

Cytokine-Mediated Induction of iNOS

The expression of iNOS is potently induced by various pro-inflammatory cytokines. nih.govnih.gov In many cell types, cytokines like interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) are key inducers of iNOS expression. nih.govoup.com The specific combination of cytokines required for iNOS induction can vary between cell types and species. For example, in rat pancreatic islets, IL-1β alone can induce iNOS expression, and this effect is potentiated by IFN-γ. nih.gov In contrast, human islet cells require both IL-1β and IFN-γ for iNOS expression. nih.gov

The signaling pathways initiated by these cytokines converge on the activation of transcription factors that drive iNOS gene expression. oup.com The activation of NF-κB and STAT-1α are considered essential for iNOS transcription in most cellular contexts. imrpress.com In rat insulin-producing cells, both distal and proximal NF-κB sites, as well as a gamma-interferon activated site (GAS), are necessary for IL-1β-induced iNOS expression. nih.gov IFN-γ potentiation in these cells is primarily mediated by GAS and IFN-stimulated response elements (ISRE), suggesting a cooperative role for transcription factors like Stat1α and IRF-1 with NF-κB. nih.gov In some instances, cytokines may not directly induce iNOS but can increase the expression of receptors for other cytokines, thereby sensitizing the cells to subsequent stimulation. For example, IFN-γ can elevate the expression of the IL-1β receptor, enabling IL-1β to induce iNOS. oup.com

Autoregulation of NOS Expression

The expression of NOS genes can be subject to autoregulation, where the product of the gene, NO, or the NOS protein itself, influences its own transcription. NO has been shown to negatively regulate the expression of iNOS by inhibiting the cytokine-induced activation of NF-κB in vascular smooth muscle cells. mdpi.com This feedback mechanism can prevent the overproduction of NO.

Furthermore, constitutive NOS isoforms, such as nNOS, can regulate the expression of iNOS. pnas.org Studies have shown that nNOS in astrocytes can tonically suppress NF-κB activity and, consequently, iNOS expression. pnas.org In some bacterial systems, the regulator NosR is required for the transcription of the nosZ gene, which encodes nitrous oxide reductase. asm.org The transcription of nosR itself is activated by NO through the DnrD regulator, forming a signal transduction pathway where NO leads to the expression of genes involved in its own metabolism. asm.org

Post-Translational Modifications (PTMs)

Following protein synthesis, NOS enzymes undergo a variety of chemical modifications known as post-translational modifications (PTMs). These modifications play a crucial role in regulating the enzyme's activity, localization, and interactions with other proteins. thermofisher.com PTMs significantly increase the diversity of the proteome and are key mechanisms for the fine-tuning of cellular processes. thermofisher.comabcam.com

Phosphorylation and Dephosphorylation Events

Phosphorylation, the addition of a phosphate (B84403) group, and dephosphorylation, its removal, are reversible PTMs that act as molecular switches to activate or deactivate enzymes. wikipedia.org The phosphorylation state of NOS isoforms is a critical determinant of their catalytic activity. mdpi.com

For eNOS, phosphorylation at different sites has opposing effects. Phosphorylation at serine 1177 (Ser1177) by kinases such as Akt/PKB, protein kinase A (PKA), and AMP-activated protein kinase (AMPK) activates the enzyme. researchgate.netresearchgate.net Conversely, phosphorylation at threonine 495 (Thr495) by protein kinase C (PKC) is inhibitory. researchgate.netresearchgate.net The activity of these kinases and the corresponding phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which dephosphorylate these sites, are tightly regulated by various signaling pathways. researchgate.netresearchgate.net For example, fluid shear stress can induce eNOS activation through a PKA/AMPK-dependent pathway. researchgate.net

Similarly, nNOS activity is regulated by phosphorylation. mdpi.com Protein kinase Ca2+-CaM dependent kinase II (CaMKII) phosphorylates nNOS at Serine 847, which reduces its activity by inhibiting the binding of calcium-calmodulin (Ca2+-CaM). mdpi.com Dephosphorylation of nNOS at serine 852 by PP1, which can be activated by a cAMP/PKA-dependent pathway, leads to its activation. researchgate.net

The interplay between phosphorylation and dephosphorylation allows for the dynamic and precise control of NO production in response to a wide array of physiological stimuli. wikipedia.orgmdpi.com

Myristoylation and Palmitoylation

N-myristoylation and S-palmitoylation are lipid modifications that play a critical role in the subcellular localization and function of NOS isoforms, particularly endothelial NOS (eNOS) and to some extent, inducible NOS (iNOS).

Myristoylation is an irreversible process involving the attachment of myristate, a C14 saturated fatty acid, to an N-terminal glycine (B1666218) residue. For eNOS, this modification occurs at Gly2 and is a prerequisite for its association with cellular membranes. biologists.com Mutagenesis of the myristoylation site prevents both myristoylation and subsequent palmitoylation, which blocks the targeting of eNOS to cell membranes. pnas.org

Palmitoylation is the reversible attachment of palmitic acid, a C16 saturated fatty acid, to specific cysteine residues via a thioester bond. wikipedia.org This dynamic modification enhances the hydrophobicity of proteins, contributing to their membrane association and trafficking between compartments. wikipedia.org In eNOS, palmitoylation occurs at Cys15 and Cys26. biologists.compnas.org This dual acylation is essential for targeting eNOS to specific membrane microdomains called caveolae. biologists.comnih.govresearchgate.net The localization within caveolae is significant because it places eNOS in proximity to signaling partners and regulatory proteins, such as caveolin, which inhibits eNOS activity. researchgate.net

Research has shown that palmitoylation-deficient mutants of eNOS, while still associated with membranes due to myristoylation, release less NO compared to the wild-type enzyme. nih.gov This suggests that proper localization to caveolae, mediated by palmitoylation, is necessary for optimal NO release in response to stimuli. nih.gov The process is dynamic; upon agonist stimulation, a fraction of eNOS can become depalmitoylated and translocate from the membrane to the cytosol. pnas.org

While eNOS is dually acylated, iNOS (NOS2) is modified only by palmitoylation at Cys3. biologists.com This single modification is sufficient to guide its transit through the ER-Golgi pathway. biologists.com Studies involving the creation of chimeric NOS2 proteins with an added myristoylation site found that while membrane association was enhanced, enzymatic activity did not increase, indicating that the specific nature and position of the lipid modification are crucial for proper function. biologists.com

NOS IsoformAcylation TypeSite(s)Function
eNOS (NOS3) N-MyristoylationGly2Initial, irreversible membrane association biologists.com
S-PalmitoylationCys15, Cys26Reversible targeting to Golgi and caveolae; optimal NO release biologists.compnas.orgnih.gov
iNOS (NOS2) S-PalmitoylationCys3Progression through the ER-Golgi-TGN pathway biologists.com

S-Nitrosylation of this compound

S-nitrosylation is a critical post-translational modification involving the covalent attachment of a nitric oxide moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO). mdpi.com This redox-dependent process is a major signaling mechanism for NO, functioning independently of the canonical soluble guanylyl cyclase (sGC)/cGMP pathway. mdpi.comahajournals.org

The modification can alter a protein's structure, function, localization, and interaction with other proteins. ahajournals.orgnih.gov It is a specific and reversible process, with the removal of the NO group being catalyzed by denitrosylases like S-nitrosoglutathione reductase (GSNOR). mdpi.com

NOS enzymes themselves are subject to S-nitrosylation, which can act as a feedback regulatory mechanism. pnas.org More broadly, the localization of NOS is a key determinant of S-nitrosylation patterns within a cell. Studies using eNOS targeted to specific organelles, such as the Golgi apparatus or the nucleus, have demonstrated that protein S-nitrosylation is concentrated at the primary site of NOS localization. pnas.org This indicates that despite the diffusible nature of NO, its signaling via S-nitrosylation can be highly compartmentalized. ahajournals.orgpnas.org This localized action allows for the specific regulation of target proteins involved in diverse cellular processes, including intracellular transport. pnas.org For instance, endogenous S-nitrosylation has been identified in a range of proteins, and this modification is lost in mice lacking neuronal NOS (nNOS), establishing it as a physiological signaling mechanism for nNOS. nih.gov

Ubiquitination and Proteasomal Degradation

The ubiquitin-proteasome system (UPS) is a primary pathway for controlled protein degradation, which is essential for maintaining cellular homeostasis. This process involves tagging a target protein with a chain of ubiquitin molecules, a small 76-amino acid regulatory protein. pnas.orgsigmaaldrich.com This polyubiquitin (B1169507) chain, typically linked via the lysine (B10760008) 48 (K48) residue of ubiquitin, acts as a signal for the protein to be recognized and degraded by the 26S proteasome complex. pnas.orgphysiology.org

The regulation of iNOS levels is critically dependent on the UPS. Research has demonstrated that iNOS is subject to ubiquitination and that this modification is a requirement for its degradation. pnas.org In studies using cell lines, inhibiting the ubiquitination process—either by expressing a dominant-negative ubiquitin mutant or by using a cell line with a temperature-sensitive ubiquitin-activating enzyme (E1)—resulted in the inhibition of iNOS degradation and its subsequent accumulation. pnas.org This indicates that cells control the level of NO synthesis during inflammation in part by regulating the degradation rate of the ithis compound through the UPS. pnas.org

The process of ubiquitination is a multi-step enzymatic cascade:

Activation: A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.

Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).

Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. sigmaaldrich.com

This cycle repeats to form a polyubiquitin chain, marking the protein for destruction by the proteasome. sigmaaldrich.com

ComponentDescriptionFunction in Pathway
Ubiquitin A highly conserved 76-amino acid protein.Tags substrate proteins for degradation. sigmaaldrich.com
E1 Enzyme Ubiquitin-activating enzyme.Activates ubiquitin in an ATP-dependent step. pnas.org
E2 Enzyme Ubiquitin-conjugating enzyme.Receives activated ubiquitin from E1. sigmaaldrich.com
E3 Ligase Ubiquitin ligase.Recognizes the target protein and transfers ubiquitin to it. sigmaaldrich.com
26S Proteasome A large, multi-subunit protease complex.Recognizes and degrades polyubiquitinated proteins. pnas.orgsigmaaldrich.com

Cofactor Availability and Coupling

The catalytic activity of all NOS isoforms is absolutely dependent on the presence of a suite of cofactors and the substrate L-arginine. nih.gov The NOS enzyme is a homodimer, with each monomer containing a C-terminal reductase domain and an N-terminal oxygenase domain. oup.com For the enzyme to function correctly, an intricate electron transfer must occur from the reductase domain of one monomer to the oxygenase domain of the other. nih.gov

This efficient electron transfer, which results in the synthesis of NO and L-citrulline, is known as "NOS coupling". researchgate.net The process is critically dependent on several components:

Substrate: L-arginine is oxidized to produce NO. oup.com

Cofactors:

NADPH: Provides the reducing equivalents (electrons). nih.gov

Flavins (FAD and FMN): These are bound to the reductase domain and act as intermediate electron carriers, shuttling electrons from NADPH. nih.govoup.com

Heme: Located in the oxygenase domain, it binds oxygen and L-arginine and is the site of NO synthesis. oup.comresearchgate.net

(6R)-5,6,7,8-tetrahydrobiopterin (BH4): This crucial cofactor binds at the dimer interface and is thought to facilitate electron transfer from the flavins to the heme iron and stabilize the dimeric structure. nih.govoup.comresearchgate.net

When all substrates and cofactors are present in sufficient quantities, the enzyme is "coupled," and the flow of electrons from NADPH is efficiently used to produce NO. researchgate.net However, if there is a deficiency in L-arginine or, more critically, the BH4 cofactor, the enzyme becomes "uncoupled". nih.govresearchgate.net In the uncoupled state, the electron flow from the reductase domain to the oxygenase domain is disrupted. Instead of being used to synthesize NO, the electrons are diverted to molecular oxygen, leading to the production of superoxide (B77818) anions (O2−) instead of NO. nih.govresearchgate.net This uncoupling transforms NOS from an NO-producing enzyme into a source of damaging reactive oxygen species.

ComponentLocation/RoleFunction in NOS Catalysis
L-Arginine SubstrateBinds to the oxygenase domain; its oxidation produces NO and L-Citrulline. oup.comresearchgate.net
NADPH Co-substrateBinds to the reductase domain; provides the initial electrons for the reaction. nih.gov
FAD & FMN Reductase DomainAct as electron conduits, transferring electrons from NADPH towards the heme center. nih.govresearchgate.net
Heme Oxygenase DomainBinds O2 and L-arginine; site of catalysis. Essential for dimerization. nih.govoup.com
BH4 Dimer InterfaceStabilizes the dimer and facilitates the coupling of electron transfer to NO synthesis. oup.comresearchgate.net

Subcellular Localization and Intracellular Trafficking of Nos Proteins

Differential Localization of NOS Isoforms

The three NOS isoforms display differential localization patterns, contributing to their diverse roles in various tissues and cell types. nih.gov

Cytosolic Localization (nNOS, iNOS)

Neuronal NOS (nNOS) and inducible NOS (iNOS) are generally considered soluble enzymes found predominantly in the cytosol. wikipedia.org

nNOS: While a significant portion of nNOS is found in the cytosol, specific splice variants, such as nNOSβ and nNOSγ, which lack the PDZ domain, are primarily localized to the cytosolic fraction. pnas.orgpnas.org Studies in human mast cell lines also show exclusive cytoplasmic localization of nNOS. ashpublications.org However, nNOS localization can be more complex and involves interactions that can anchor it to membranes or other cellular structures. nih.govnih.gov

iNOS: iNOS is also largely found in the cytosol. wikipedia.org Its expression is typically induced in response to inflammatory stimuli. physiology.org In human eosinophils, iNOS has been observed with even distribution in the cytoplasm and nucleus. researchgate.net

Membrane Association and Anchoring (eNOS, nNOS)

In contrast to iNOS, eNOS is primarily a membrane-associated protein, and nNOS also exhibits membrane associations through specific interaction domains. wikipedia.orgnih.gov

eNOS: Endothelial NOS (eNOS) is predominantly associated with cellular membranes, particularly the plasma membrane and the Golgi apparatus. mdpi.comwikipedia.orgahajournals.org This membrane association is crucial for its function in regulating vascular tone and other processes. mdpi.com The targeting of eNOS to membranes is influenced by post-translational modifications, such as myristoylation and palmitoylation. mdpi.comphysiology.org

nNOS: While often described as cytosolic, nNOS can associate with membranes through its PDZ domain, which interacts with scaffolding proteins like PSD-95 and syntrophin. pnas.orgnih.govphysiology.org This interaction anchors nNOS to specific membrane domains, such as the sarcolemma in skeletal muscle. nih.gov

Caveolae are small invaginations of the plasma membrane enriched in cholesterol and sphingolipids, characterized by the presence of caveolin proteins. ahajournals.org eNOS is significantly associated with caveolae in endothelial cells. mdpi.complos.orgphysiology.org

eNOS is targeted to caveolae through dual acylation, involving N-myristoylation and palmitoylation. physiology.orgnih.gov

The association with caveolin-1 (B1176169), a major structural protein of caveolae, is crucial for regulating eNOS activity. ahajournals.orgphysiology.orgahajournals.org Caveolin-1 binds to eNOS via its scaffolding domain and maintains the enzyme in an inhibited state. ahajournals.orgphysiology.org

Agonist-induced increases in intracellular calcium and phosphorylation can lead to the dissociation of eNOS from caveolin-1, relieving this inhibition and activating the enzyme. mdpi.comahajournals.orgphysiology.orgacs.org

Caveolae also play a role in the dynamic trafficking of eNOS. Agonists like bradykinin (B550075) can promote eNOS depalmitoylation and translocation away from caveolae. mdpi.comacs.org Caveolae internalization can also be involved in eNOS activation and NO production. ahajournals.org

Both eNOS and nNOS can interact with the plasma membrane, albeit through different mechanisms and in different cell types. mdpi.comwikipedia.orgnih.gov

eNOS: eNOS is primarily localized to the plasma membrane in endothelial cells, where it is strategically positioned to release NO into the extracellular space and influence vascular function. mdpi.comahajournals.org Its association with the plasma membrane is mediated by myristoylation and palmitoylation. mdpi.comphysiology.orgplos.org eNOS interacts with various proteins at the plasma membrane, including caveolin-1 (as discussed above), receptors, transporters, and signaling molecules, forming complexes that regulate its activity and NO production. mdpi.comahajournals.orgplos.org Studies suggest that the plasma membrane is the most efficient location for eNOS to produce NO, although this localization can be sensitive to factors like cholesterol levels. ahajournals.org

nNOS: In certain cell types, such as skeletal muscle, nNOS is anchored to the sarcolemma (muscle plasma membrane) through its interaction with the dystrophin protein complex via the PDZ domain. wikipedia.orgnih.gov This sarcolemmal localization is important for nNOS function in skeletal muscle. nih.gov However, in conditions like Duchenne Muscular Dystrophy, where dystrophin is mutated, nNOS is mislocalized to the sarcoplasm (cytosol). nih.govnih.gov Despite this mislocalization, cytosolic nNOS may still exert beneficial effects in dystrophic muscle. plos.org

The sarcoplasmic reticulum (SR) is a specialized endoplasmic reticulum found in muscle cells, involved in calcium storage and release. Both nNOS and eNOS have been reported to associate with the SR in muscle tissue. oup.comjst.go.jppnas.org

nNOS: In healthy myocardium, nNOS is mainly localized to the SR membrane, where it co-localizes with proteins like the ryanodine (B192298) receptor (RyR2) and SERCA2A. oup.comresearchgate.net This localization allows nNOS-derived NO to influence calcium handling within the SR, impacting muscle contraction and relaxation. oup.com

eNOS: While eNOS is predominantly found in caveolae and the Golgi, studies have also indicated its presence in the SR of skeletal muscle and cardiomyocytes. jst.go.jpphysiology.org Immunoelectron microscopy has shown eNOS contained within SR-encompassing Z-bands in skeletal muscle. jst.go.jp Some research suggests an association of the reductase domain of eNOS with the ryanodine receptor in cardiac myocytes. physiology.org However, other studies have not detected eNOS in isolated cardiac SR vesicles. nih.gov

The presence and specific localization of NOS isoforms within mitochondria have been a subject of investigation and some controversy. nih.govoup.com While mitochondrial DNA does not encode for NOS, evidence suggests that nuclear-encoded NOS isoforms can translocate to or associate with mitochondria. nih.govpnas.org

Studies have reported the presence of immunoreactivity for all three NOS isoforms (nNOS, iNOS, and eNOS) in mitochondria of various cell types and tissues. nih.govnih.gov

Some research indicates that eNOS can interact with mitochondria and may dock to the outer mitochondrial membrane, potentially influencing mitochondrial function. mdpi.comnih.govpsu.edu This docking might involve a pentabasic amino acid sequence in the eNOS autoinhibitory domain. mdpi.comnih.gov

Regarding nNOS, some studies have identified it as a potential source of mitochondrial NO production, particularly in the heart and neurons. oup.compnas.orgjneurosci.org Mitochondrial localization of nNOS has been suggested to play a role in neuroprotection in immature neurons. jneurosci.org

Despite these findings, the existence of a distinct mitochondrial NOS (mtNOS) or the definitive localization of classical NOS isoforms within the mitochondrial matrix or inner membrane remains debated by some researchers, partly due to the lack of clear mitochondrial targeting sequences in their primary structures and conflicting experimental results. nih.govresearchgate.net However, there is accumulating evidence supporting the presence and functional relevance of NOS activity associated with mitochondria. oup.compsu.edu

Summary of NOS Isoform Localization:

NOS IsoformPrimary Localization(s)Key Anchoring Mechanism(s)Notes
nNOSCytosol, Sarcolemma (muscle), SR (muscle)PDZ domain interaction with scaffolding proteins (e.g., dystrophin, PSD-95)Cytosolic for certain splice variants; dynamic membrane association. wikipedia.orgnih.govpnas.orgnih.govoup.com
iNOSCytosol, Nucleus (some cell types)Generally considered solublePrimarily induced expression; can be found in nucleus in some cells. wikipedia.orgresearchgate.net
eNOSPlasma Membrane (Caveolae), Golgi ApparatusMyristoylation, Palmitoylation, interactions with caveolin-1Primarily membrane-associated; also found in Golgi. mdpi.comwikipedia.orgahajournals.orgphysiology.org

Note: This table provides a general overview, and the specific localization can vary depending on cell type, tissue, and physiological conditions.

Mechanistic Determinants of Localization

PDZ Domain Interactions

Neuronal NOS (NOS1) uniquely possesses a PDZ domain at its N-terminus, which plays a significant role in its localization and interaction with other proteins. frontiersin.orgphysiology.orgpeerj.com PDZ domains are protein interaction modules typically found in scaffolding proteins that help organize signaling complexes at cellular membranes and cell-cell contacts. wikipedia.orgacs.org

The PDZ domain of NOS1 facilitates interactions with a variety of PDZ domain-containing proteins, anchoring NOS1 to specific cellular sites. physiology.org A prominent example is the interaction with postsynaptic density protein 95 (PSD-95) in neurons, which brings NOS1 into close proximity with NMDA receptors. physiology.orgwikipedia.orgresearchgate.net This spatial arrangement couples NMDA receptor activity-dependent calcium influx to NOS1 activation, linking NO synthesis to glutamatergic signaling pathways. wikipedia.orgresearchgate.net

In skeletal muscle, the NOS1 PDZ domain scaffolds the enzyme to alpha-1-syntrophin, a component of the dystrophin protein complex. physiology.orgnih.gov Alpha-1-syntrophin, in turn, binds to dystrophin, which associates with glycoproteins in the sarcolemma, thereby anchoring NOS1 to the muscle cell membrane. physiology.orgnih.govnih.gov This sarcolemmal localization of NOS1 is crucial for generating NO that can influence adjacent blood vessels and muscle function. physiology.org

The interaction between the NOS1 PDZ domain and the syntrophin PDZ domain is notable as it does not rely on the typical carboxyl-terminal motif recognition. rcsb.org Instead, the NOS1 PDZ domain utilizes a beta-hairpin "finger" that docks into the syntrophin peptide binding groove, mimicking a peptide ligand through an unusual linear head-to-tail arrangement. rcsb.org

NOS1AP, a PDZ-domain ligand of NOS1, has been proposed to compete with PSD-95 for interaction with NOS1, potentially influencing NOS1 localization and activity. researchgate.net

Myristoylation and Palmitoylation Motifs

Myristoylation and palmitoylation are lipid modifications that enhance the hydrophobicity of proteins and contribute significantly to their membrane association and subcellular trafficking. wikipedia.org Endothelial NOS (NOS3) undergoes both co-translational N-myristoylation at Gly2 and post-translational palmitoylation at Cys15 and Cys26 within its oxygenase domain. biologists.comnih.govrupress.orgwikipedia.orgpnas.org These modifications are essential for targeting NOS3 to cellular membranes, particularly to the Golgi apparatus and plasmalemmal caveolae. nih.govrupress.orgwikipedia.orgwikipedia.orgreactome.org

Myristoylation is often a prerequisite for subsequent palmitoylation, facilitating membrane association. biologists.com In the case of NOS3, myristoylation at Gly2 is irreversible, while palmitoylation at Cys15 and Cys26 is reversible, allowing for dynamic regulation of its membrane association. wikipedia.orgrupress.org The palmitoylation of NOS3 is mediated by specific acyl transferases, such as ZDHHC21, which is localized to the Golgi membrane. rupress.orgreactome.orgplos.org This targeting to caveolae is important for optimizing NOS3 activation and the release of NO. reactome.org

While NOS3 is well-established to be dually acylated, NOS2 is also known to be palmitoylated at Cys3. biologists.com This palmitoylation of NOS2 at Cys3 is crucial for its proper transit along the secretory pathway from the ER-Golgi-TGN to the plasma membrane. biologists.comnih.gov Unlike NOS3, NOS2 palmitoylation does not appear to result in its translocation to caveolar domains. biologists.com

The specific amino acid environment surrounding the palmitoylatable cysteine residues is important for proper acylation and subsequent localization. Studies involving mutations of these sites have demonstrated the critical role of myristoylation and palmitoylation in NOS3 membrane association and activity. nih.govpnas.org

Here is a table summarizing the acylation sites for NOS2 and NOS3:

NOS IsoformAcylation TypeResidue(s) InvolvedLocationFunctional Role
NOS2PalmitoylationCys3N-terminusProper transit along secretory pathway. biologists.comnih.gov
NOS3MyristoylationGly2N-terminusMembrane targeting, prerequisite for palmitoylation. biologists.comnih.govrupress.org
NOS3PalmitoylationCys15, Cys26Oxygenase domainMembrane targeting (Golgi, caveolae). nih.govrupress.orgwikipedia.orgreactome.org

Anchoring Protein Interactions (e.g., Dystrophin, Syntrophin)

Beyond PDZ domain interactions and lipid modifications, NOS proteins interact with various anchoring and scaffolding proteins that contribute to their specific subcellular localization.

In skeletal muscle, NOS1 is anchored to the sarcolemma through its association with the dystrophin protein complex. nih.govnih.gov This complex includes dystrophin and syntrophin, which act as anchoring proteins for NOS1. nih.govnih.govmdpi.com Dystrophin binds to the actin cytoskeleton and also interacts with syntrophin. nih.govahajournals.org Syntrophin, in turn, binds directly to NOS1 via its PDZ domain, effectively linking NOS1 to the sarcolemma. nih.govnih.govmdpi.com The absence of functional dystrophin, as seen in Duchenne Muscular Dystrophy (DMD), leads to the mislocalization of NOS1 from the sarcolemma to the sarcoplasm, contributing to muscle pathology. nih.govnih.gov

NOS3 interacts with caveolin, the scaffolding protein of caveolae. wikipedia.orgscielo.brresearchgate.net In resting endothelial cells, NOS3 is often attached to caveolae through myristoylation and palmitoylation, and this interaction with caveolin tonically inhibits NOS3 activity. wikipedia.orgscielo.brresearchgate.net

Other anchoring and interacting proteins also influence NOS localization and activity. For instance, NOSIP (NOS-interacting protein) has been shown to target NOS3 to the cytoskeleton, leading to decreased enzyme activity. abcam.commolbiolcell.org NOSTRIN (eNOS-trafficking inducer) interacts with both NOS3 and caveolin, potentially mediating the translocation of NOS3 from the plasma membrane to intracellular vesicular structures. molbiolcell.org

Dynamic Translocation and Functional Implications

The subcellular localization of NOS proteins is not always static and can undergo dynamic translocation in response to various stimuli, impacting their activity and the downstream effects of NO. nih.govscielo.brnih.gov This dynamic targeting provides an additional layer of regulation for NO-dependent signaling. scielo.brnih.gov

For example, in endothelial cells, agonist stimulation can induce the dissociation of NOS3 from caveolin, followed by its translocation from the plasma membrane to the cytosol. scielo.brnih.gov This agonist-induced internalization of NOS3 is dependent on intracellular calcium levels. scielo.brnih.gov Following more prolonged stimulation, the cytosolic NOS3 can translocate back to the cell membrane. scielo.brnih.gov This reversible translocation allows for fine-tuning of NO production and signaling in response to extracellular cues. scielo.brnih.gov

NOS isoforms have also been observed to translocate to the nucleus under certain conditions. nih.gov NOS1 and NOS2 can translocate from the cytoplasm to the nucleus in pathological states such as diabetes and cirrhosis, respectively. nih.gov Nuclear localization of NOS isoforms may provide a specific environment for NO to interact with nuclear targets and control processes like thermogenesis in brown adipocytes or modulate gene expression. nih.gov For instance, NOS3 has been shown to translocate from the cytoplasm to the nucleus in stimulated hepatocytes, where it influences nuclear functions through NO production. nih.gov

The compartmentalization and dynamic translocation of NOS proteins highlight the intricate mechanisms that govern the spatial and temporal control of NO signaling within the cell. By localizing to specific organelles and interacting with a diverse array of proteins, NOS isoforms can direct NO production towards particular targets, ensuring the specificity and efficiency of NO-mediated biological processes. nih.govpnas.org Research findings indicate that the localization of NOS directly influences the subcellular distribution of S-nitrosylated proteins, demonstrating that NOS generates NO locally to regulate compartmentalized protein modifications and signaling. pnas.org

Here is a table summarizing observed dynamic translocations of NOS isoforms:

NOS IsoformSource CompartmentDestination CompartmentStimulus/ConditionFunctional Implication(s)
NOS1CytoplasmNucleusDiabetes (pathological)Potential influence on nuclear targets/processes. nih.gov
NOS2CytoplasmNucleusCirrhosis (pathological)Potential influence on nuclear targets/processes. nih.gov
NOS3Plasma MembraneCytosolAgonist stimulation (e.g., bradykinin, estradiol)Regulation of NO signaling, dissociation from caveolin inhibition. scielo.brnih.gov
NOS3CytosolPlasma MembraneProlonged agonist stimulationReversible regulation of NO signaling. scielo.brnih.gov
NOS3CytoplasmNucleusLysophosphatidic acid (in hepatocytes)Modulation of nuclear functions via NO production. nih.gov
NOS3CytosolMitochondriaAnti-Fas administration (trend observed)Potential role in mitochondrial function/apoptosis. researchgate.net

Protein Protein Interactions and Nos Protein Complex Formation

Dimerization for Catalytic Activity

A fundamental requirement for the catalytic activity of all NOS isoforms is the formation of a homodimer. pnas.orgnih.gov Each NOS monomer is a bidomain protein, consisting of an N-terminal oxygenase domain and a C-terminal reductase domain. physiology.orgphysiology.org The oxygenase domain houses the binding sites for heme, the substrate L-arginine, and the essential cofactor tetrahydrobiopterin (B1682763) (BH4). pnas.orgembopress.org The reductase domain contains binding sites for FAD, FMN, and NADPH. pnas.org

The dimerization occurs through the interaction of the two oxygenase domains, creating an extensive interface that is critical for several reasons. nih.govembopress.org This interface forms the binding sites for the two BH4 molecules, sequesters the heme groups from the solvent, and helps to structure the substrate-binding site. embopress.org The formation of this stable dimer is an absolute prerequisite for efficient electron transfer from the reductase domain of one monomer to the oxygenase domain of the other, a key step in the synthesis of NO. nih.gov

The stability of the dimer is further enhanced by a zinc ion located at the dimer interface. This zinc ion is coordinated by cysteine residues from each monomer, forming a zinc tetrathiolate cluster that plays a structural role in maintaining the integrity of the dimer. pnas.orgnih.gov Interestingly, exposure to NO can lead to the disruption of this zinc cluster, resulting in monomerization of the enzyme and a subsequent decrease in activity. pnas.org

Several factors can influence NOS dimerization. For instance, the protein NAP110 (NOS-associated protein-110 kDa) has been shown to interact with the N-terminus of inducible NOS (iNOS) and inhibit its catalytic activity by preventing the formation of homodimers. capes.gov.brnih.gov This suggests that dimerization is a regulated process that can be modulated by other proteins.

Interactions with Scaffolding Proteins

Scaffolding proteins play a pivotal role in organizing signaling complexes by bringing enzymes into close proximity with their regulators and downstream targets. This is particularly important for NOS, ensuring that NO is produced at specific subcellular locations.

A significant number of protein-protein interactions involving neuronal NOS (nNOS) are mediated by its N-terminal PDZ domain. physiology.orgacs.org PDZ domains are common structural motifs that typically bind to the C-terminal residues of target proteins. elifesciences.org

One of the most well-characterized interactions is between nNOS and Postsynaptic Density-95 (PSD-95), a scaffolding protein abundant in the postsynaptic density of excitatory synapses. jneurosci.orgfortunejournals.com PSD-95 contains three PDZ domains and facilitates the formation of a macromolecular signaling complex that includes the NMDA receptor and nNOS. acs.orgjneurosci.org This complex efficiently couples the calcium influx through the NMDA receptor to the activation of nNOS. physiology.orgjneurosci.org Small molecule inhibitors that disrupt the PSD-95-nNOS interaction have been shown to be effective in attenuating pathological pain without the side effects associated with NMDA receptor antagonists. medkoo.comnih.gov

Another important interacting partner is CAPON (carboxy-terminal PDZ ligand of nNOS), a protein highly enriched in the brain. nih.govmdpi.com CAPON binds to the PDZ domain of nNOS and can compete with PSD-95 for this interaction. nih.govjneurosci.orgneuromics.com Overexpression of CAPON can lead to a decrease in the formation of PSD-95/nNOS complexes. nih.govneuromics.com This suggests that CAPON may regulate the association of nNOS with the NMDA receptor complex, thereby influencing its activity. nih.gov In the heart, CAPON has been shown to interact with nNOS and modulate its signaling pathways. pnas.org

Interactions of nNOS with PDZ Domain-Containing Proteins
Interacting ProteinnNOS Binding SiteKey FunctionReference
PSD-95PDZ DomainForms a signaling complex with the NMDA receptor, coupling calcium influx to nNOS activation. acs.orgjneurosci.org
CAPONPDZ DomainCompetes with PSD-95 for binding, potentially regulating the association of nNOS with the NMDA receptor complex. nih.govjneurosci.orgneuromics.com

Caveolins are the primary structural proteins of caveolae, which are small invaginations of the plasma membrane involved in signal transduction. jci.org Endothelial NOS (eNOS) is known to be targeted to caveolae, where it interacts directly with caveolin-1 (B1176169). jci.orgresearchgate.net This interaction has an inhibitory effect on eNOS activity. jci.orgresearchgate.net

The interaction occurs between the scaffolding domain of caveolin-1 and a specific binding motif within eNOS. researchgate.net This binding keeps eNOS in an inactive state. frontiersin.org Upon stimulation by agonists that increase intracellular calcium levels, calmodulin binds to eNOS, leading to the disruption of the caveolin-eNOS complex and subsequent activation of the enzyme. jci.orgacs.org This dynamic interaction provides a mechanism for the rapid and reversible regulation of eNOS activity in response to various physiological stimuli. acs.org

Interestingly, the interaction is not exclusive to eNOS. Peptides derived from the scaffolding domains of caveolin-1 and caveolin-3 can also inhibit the activities of nNOS and iNOS, suggesting a common mechanism of regulation. researchgate.net In skeletal muscle, nNOS is found to interact with caveolin-3 as part of the dystrophin complex. physiology.org

Association with Regulatory Proteins

In addition to scaffolding proteins, NOS isoforms associate with a variety of regulatory proteins that directly modulate their catalytic function.

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a central role in regulating the activity of the constitutive NOS isoforms, nNOS and eNOS. sci-hub.seuwaterloo.ca These isoforms are activated by an increase in intracellular calcium concentrations, which triggers the binding of the Ca2+/CaM complex to a specific CaM-binding motif located between the oxygenase and reductase domains of the NOS protein. physiology.orgsci-hub.se

The binding of CaM induces a conformational change in the NOS enzyme, which is essential for facilitating the flow of electrons from the reductase domain to the oxygenase domain, thereby initiating NO synthesis. physiology.orgumich.edu The interaction is highly dynamic and reversible, allowing for a pulsatile activation of nNOS and eNOS in response to transient changes in intracellular calcium levels. sci-hub.se

In contrast to the constitutive isoforms, iNOS binds CaM with such high affinity that it is essentially irreversible at basal intracellular calcium levels. physiology.orgnih.gov This tight binding renders iNOS activity largely independent of fluctuations in intracellular calcium. uwaterloo.canih.gov

The interaction between CaM and NOS is complex and can be modulated by other factors. For example, heat shock protein 90 (Hsp90) has been shown to enhance the binding of CaM to nNOS, thereby augmenting its catalytic activity. physiology.orgportlandpress.com Furthermore, phosphorylation of CaM itself can attenuate the activation of eNOS. nih.gov

Molecular chaperones, such as heat shock protein 90 (Hsp90), are increasingly recognized as important regulators of NOS function. physiology.orgmdpi.com Hsp90 interacts with all three NOS isoforms and plays a multifaceted role in their regulation. nih.gov

For eNOS, Hsp90 is a crucial activator that stabilizes the protein and enhances its interaction with calmodulin. mdpi.com The association of Hsp90 with eNOS is induced by various stimuli, including shear stress and vascular endothelial growth factor (VEGF). mdpi.com This interaction not only increases eNOS activity but also protects it from degradation. mdpi.com

In the case of nNOS, Hsp90 has been shown to directly augment its catalytic function by enhancing the binding of CaM. physiology.orgportlandpress.com For iNOS, Hsp90 plays a critical role in its maturation by interacting with the heme-free apoenzyme and driving the insertion of heme in an ATP-dependent manner. nih.gov This chaperone-mediated heme insertion is essential for the formation of a catalytically active iNOS enzyme. nih.gov

Interactions of NOS Isoforms with Hsp90
NOS IsoformEffect of Hsp90 InteractionReference
eNOSActivates and stabilizes the enzyme, enhances CaM binding, and protects from degradation. mdpi.com
nNOSAugments catalytic activity by enhancing CaM binding. physiology.orgportlandpress.com
iNOSDrives heme insertion into the apoenzyme, facilitating its maturation into a catalytically active form. nih.gov

Inhibitory Protein Interactions

The activity of NOS isoforms is subject to negative regulation through direct binding with various inhibitory proteins. These interactions serve as a key mechanism to prevent excessive NO production and maintain cellular homeostasis.

Caveolin-1 (Cav-1): A primary inhibitor of endothelial NOS (eNOS), caveolin-1 is a structural component of caveolae, which are small invaginations of the plasma membrane. nih.govoup.com Caveolin-1 tonically inhibits eNOS in quiescent cells by binding to a specific consensus site on the enzyme. nih.govphysiology.org This interaction sterically hinders the binding of calmodulin (CaM), a necessary cofactor for eNOS activation, thereby suppressing enzyme activity. nih.govphysiology.org The inhibitory effect of caveolin-1 can be reversed by stimuli that increase intracellular calcium levels, leading to the displacement of caveolin-1 by CaM, or through the action of heat shock protein 90 (Hsp90), which facilitates this displacement. qiagen.comnih.gov Caveolin-1 is colocalized with eNOS in the plasma membrane and Golgi apparatus. bioline.org.br

Kalirin: This neural-specific protein has been identified as an inhibitory partner for inducible NOS (iNOS). physiology.orgnih.gov A yeast two-hybrid screen demonstrated that kalirin interacts with the first 70 amino acids of iNOS, leading to a reduction in its catalytic activity. physiology.org

Nitric Oxide Synthase-Associated Protein 110 kDa (NAP110): Expressed in murine macrophages, NAP110 interacts with the N-terminus of iNOS. physiology.org This interaction inhibits the dimerization of iNOS monomers, a critical step for its enzymatic function, thus preventing its catalytic activity. physiology.orgnih.gov The expression of NAP110 may serve as a protective mechanism for macrophages to avoid the cytotoxic effects of high NO levels. physiology.org

Nitric Oxide Synthase Interacting Protein (NOSIP): NOSIP is a 34-kDa protein that interacts with the C-terminal region of the eNOS oxygenase domain. physiology.orgphysiology.org This binding promotes the translocation of eNOS from the plasma membrane to intracellular sites, which results in decreased NO release upon stimulation. physiology.orgphysiology.org NOSIP has also been shown to interact with neuronal NOS (nNOS) and iNOS. biorxiv.orgjneurosci.org Its interaction with nNOS leads to a modest, yet potentially significant, inhibition of its activity within the localized environment of synaptic spines. jneurosci.org Studies with recombinant proteins confirm a direct physical interaction between NOSIP and iNOS, suggesting NOSIP is a key regulator of iNOS function and NO release. biorxiv.org

Protein Kinase G (PKG): While known as a downstream effector in NO signaling, PKG can also act as a post-activation inhibitor of eNOS. bioline.org.br The PKG1-beta isoform has been observed to colocalize with phosphorylated eNOS in the cytosol and other cellular structures, suggesting a role in a negative feedback loop, possibly for recycling the enzyme after activation. bioline.org.br

SPRY domain-containing suppressor of cytokine signaling box protein (SPSB) 2: This protein targets iNOS for proteasomal degradation, thereby regulating its expression levels. Macrophages lacking SPSB2 show prolonged iNOS expression. uq.edu.auacs.org Inhibiting the SPSB2-iNOS interaction is being explored as a potential therapeutic strategy. uq.edu.auacs.org

Table 1: Inhibitory Proteins of NOS Isoforms

Inhibitory Protein Target NOS Isoform(s) Mechanism of Inhibition
Caveolin-1 eNOS Sterically blocks Calmodulin binding, inhibiting enzyme activity. nih.govphysiology.org
Kalirin iNOS Binds to the N-terminus, reducing catalytic activity. physiology.org
NAP110 iNOS Prevents dimerization, which is essential for activity. physiology.org
NOSIP eNOS, nNOS, iNOS Promotes translocation of eNOS from the plasma membrane; directly inhibits nNOS and iNOS activity. physiology.orgphysiology.orgbiorxiv.orgjneurosci.org
Protein Kinase G (PKG) eNOS Acts as a post-activation inhibitor, possibly in a feedback loop. bioline.org.br

Mechanistic Contributions of Nos Proteins to Cellular and Physiological Processes

Intracellular Calcium Regulation

The functional activity of certain NOS isoforms is intrinsically linked to intracellular calcium concentrations. Specifically, the neuronal (nNOS) and endothelial (eNOS) isoforms are dependent on calcium and calmodulin for their activation. nih.govnih.gov An elevation in cytosolic free calcium ([Ca2+]i) facilitates the binding of calmodulin to these NOS isoforms, triggering the enzymatic conversion of L-arginine to citrulline and NO. mdpi.comnih.gov This establishes a direct pathway where changes in intracellular calcium can initiate NO synthesis.

Conversely, the NO produced by NOS exerts a regulatory feedback effect on intracellular calcium levels. In vascular endothelial cells, NO has been shown to modulate [Ca2+]i through several mechanisms. It can inhibit capacitative calcium entry (CCE), the process of calcium influx following the depletion of intracellular stores, and it can also accelerate the reuptake of calcium into the endoplasmic reticulum (ER). nih.gov These actions, which can lower cytosolic calcium levels, suggest an autoregulatory negative feedback loop where NO limits its own calcium-dependent synthesis. nih.gov Furthermore, studies in striatal neurons have demonstrated that NO can induce the release of calcium from mitochondrial stores, a process distinct from IP3-activated or calcium-activated calcium release pathways. researchgate.net This indicates that NOS-derived NO can mobilize calcium from specific intracellular compartments, thereby influencing the spatial and temporal dynamics of calcium signaling.

Interaction Description Key Molecules Outcome
Ca²⁺ → NOS Activation Increased cytosolic Ca²⁺ leads to the binding of calmodulin to eNOS/nNOS, activating the enzyme. nih.govnih.govCalcium (Ca²⁺), Calmodulin, eNOS, nNOSProduction of Nitric Oxide (NO) and Citrulline. nih.gov
NO → Ca²⁺ Regulation NO, via the cGMP pathway, inhibits calcium entry into the cell and enhances its sequestration into the endoplasmic reticulum. nih.govNitric Oxide (NO), cGMPLowering of cytosolic Ca²⁺ concentration, creating a negative feedback loop. nih.gov
NO → Mitochondrial Ca²⁺ Release NO can directly trigger the release of Ca²⁺ from mitochondrial stores into the cytosol. researchgate.netNitric Oxide (NO)Increase in cytosolic Ca²⁺ independent of other release channels. researchgate.net

Cyclic GMP (cGMP) Pathway Activation

The most well-characterized signaling pathway for NO is mediated through the activation of the cyclic guanosine (B1672433) monophosphate (cGMP) cascade. researchgate.net This pathway is central to many of the physiological effects attributed to NO, including vasodilation and neurotransmission. pnas.org

The primary intracellular receptor for NO is the enzyme soluble guanylate cyclase (sGC). nih.govnih.gov sGC is a heterodimeric hemoprotein, typically composed of α and β subunits, which contains a heme prosthetic group that is crucial for NO sensing. nih.govpnas.org In its basal state, sGC has a low level of enzymatic activity. pnas.org When NO is produced by NOS proteins, it diffuses into target cells and binds to the ferrous iron atom within the sGC heme group. pnas.org This binding event triggers a conformational change in the sGC enzyme, leading to a several hundred-fold increase in its catalytic activity. nih.govpnas.orgmdpi.com The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.govum.es

The elevation of intracellular cGMP concentration serves as a second messenger signal. researchgate.net The primary effector of cGMP in many cell types is the cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). nih.govwikipedia.org PKG is a serine/threonine-specific protein kinase that is activated upon binding cGMP. wikipedia.orgyoutube.com This activation induces a conformational change in PKG, exposing its catalytic domain and enabling it to phosphorylate specific serine and threonine residues on a multitude of downstream substrate proteins. nih.govwikipedia.org This phosphorylation alters the function of the target proteins, leading to a physiological response. nih.gov For example, in vascular smooth muscle cells, PKG-dependent phosphorylation of proteins involved in calcium homeostasis leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation. nih.govwikipedia.org The proteins modified by PKG are diverse and regulate processes such as platelet activation, gene expression, and feedback on the NO-signaling pathway itself. nih.gov

Step Description Key Molecules Outcome
1. NO Production NOS enzymes synthesize NO from L-arginine. mdpi.comNOS, L-arginineRelease of NO.
2. sGC Activation NO diffuses and binds to the heme group of soluble guanylate cyclase (sGC). nih.govpnas.orgNO, sGCConformational change and activation of sGC. pnas.org
3. cGMP Synthesis Activated sGC converts GTP into the second messenger cGMP. nih.govum.essGC, GTPIncreased intracellular cGMP levels. nih.gov
4. PKG Activation cGMP binds to and activates Protein Kinase G (PKG). wikipedia.orgyoutube.comcGMP, PKGActivation of PKG's kinase function.
5. Substrate Phosphorylation Activated PKG phosphorylates target proteins on serine/threonine residues. nih.govPKG, Target ProteinsAltered protein function and cellular response (e.g., muscle relaxation). nih.govwikipedia.org

Redox Homeostasis and Reactive Nitrogen Species Formation

Beyond the canonical cGMP pathway, NOS proteins and their product, NO, are deeply involved in cellular redox homeostasis. nih.gov NO itself is a free radical, and its interactions with other reactive species, particularly reactive oxygen species (ROS), give rise to a family of molecules known as reactive nitrogen species (RNS). nih.govwikipedia.org

Under conditions where both NO and the superoxide (B77818) radical (O₂•⁻) are produced, they can react at a diffusion-limited rate to form peroxynitrite (ONOO⁻). wikipedia.orgresearchgate.net Superoxide can be generated by various cellular sources, and notably, NOS enzymes themselves can become "uncoupled" in the absence of sufficient substrate (L-arginine) or cofactors, leading to the production of superoxide instead of NO. nih.govpnas.org Peroxynitrite is a potent and highly reactive oxidant capable of modifying a wide range of biological molecules. wikipedia.orgresearchgate.net

In parallel to these reactions, NO can directly mediate a critical post-translational modification known as S-nitrosylation. nih.gov This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein. nih.govmdpi.com Unlike the often damaging effects of peroxynitrite, S-nitrosylation is a specific and reversible signaling mechanism, analogous to phosphorylation, that can modulate protein function, localization, and stability. nih.govnih.gov

Peroxynitrite and its decomposition products can have significant impacts on protein structure and function. One of the most prominent modifications mediated by peroxynitrite is the nitration of tyrosine residues to form 3-nitrotyrosine. researchgate.netfrontiersin.org This modification is often considered a marker of nitrosative stress and is generally irreversible. frontiersin.org The addition of a nitro group to the aromatic ring of tyrosine can alter protein structure, disrupt phosphorylation-dependent signaling, and lead to a gain or loss of protein function. nih.govresearchgate.net For example, nitration of mitochondrial proteins like Mn-superoxide dismutase and cytochrome c can impair their function. nih.gov

Furthermore, peroxynitrite is a powerful oxidant of protein sulfhydryl groups on cysteine residues. mdpi.com This oxidation can lead to the formation of disulfide bonds or more highly oxidized sulfur species, which can inactivate enzymes and disrupt protein function. mdpi.com This is distinct from the regulatory S-nitrosylation, as it represents a more general oxidative modification rather than a specific signaling event.

Modification Reactive Species Target Residue Reversibility Primary Consequence
S-Nitrosylation Nitric Oxide (NO) or related carriers. nih.govmdpi.comCysteineReversible. nih.govRegulatory signal transduction; alters protein function. nih.gov
Tyrosine Nitration Peroxynitrite (ONOO⁻) and Nitrogen Dioxide (•NO₂). nih.govTyrosineGenerally Irreversible. frontiersin.orgMarker of nitrosative stress; can alter or inhibit protein function. nih.govresearchgate.net
Sulfhydryl Oxidation Peroxynitrite (ONOO⁻). mdpi.comCysteineVariableLoss of protein function due to oxidative modification. mdpi.com

Role in Intercellular Communication

The primary mechanism by which NOS proteins contribute to intercellular communication is through the production of NO, which acts as a transcellular signaling molecule. ahajournals.org Synthesized in one cell, NO can diffuse into neighboring cells to elicit a response. ahajournals.org This mode of action is fundamental to many of NO's physiological functions. A key example of this is in the vasculature, where NO produced by endothelial cells diffuses to adjacent smooth muscle cells to regulate vascular tone. journalmeddbu.com The short half-life of NO ensures that its signaling is localized, preventing widespread and indiscriminate effects. ahajournals.org This localized action allows for precise control of cellular function in a specific microenvironment.

The signaling cascade initiated by NO in target cells often involves the activation of soluble guanylate cyclase (sGC). ahajournals.orgjournalmeddbu.com NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. ahajournals.org Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that in turn activates cGMP-dependent protein kinases (PKG) and other downstream effectors. nih.gov This NO-cGMP pathway is a widespread signal transduction mechanism that links extracellular stimuli in one cell to a physiological response in a neighboring cell. ahajournals.org

Contributions to Specific Biological Processes (Mechanistic)

The production of NO by NOS proteins has profound mechanistic implications for a variety of specific biological processes, ranging from neuronal communication to the immune response.

In the nervous system, NOS, particularly the neuronal isoform (nNOS), plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govwikipedia.org NO often functions as a retrograde messenger at synapses. nih.govwikipedia.orgfrontiersin.org Following the activation of postsynaptic NMDA receptors and subsequent calcium influx, nNOS is activated, leading to the production of NO. nih.govpnas.org NO then diffuses from the postsynaptic neuron back to the presynaptic terminal. nih.govwikipedia.org

In the presynaptic terminal, NO can modulate neurotransmitter release. frontiersin.orgnih.gov One of the mechanisms involves the activation of sGC and the subsequent cGMP/PKG signaling cascade, which can influence the machinery involved in vesicle recycling and transmitter release. nih.govfrontiersin.org This retrograde signaling is a key component in the induction and maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govwikipedia.org

Target Protein/ProcessNOS IsoformMechanism of ActionConsequence
Neurotransmitter ReleasenNOSRetrograde signaling, activation of presynaptic sGC/cGMP/PKG pathwayModulation of synaptic strength, LTP
Vesicle RecyclingnNOSUpregulation of PIP2 via PKG activationIncreased rate of endocytosis
Gene Expression in Presynaptic NeuronnNOSRegulation of ERK-driven immediate early genes (e.g., EGR-1)Consolidation of memory

The regulation of vascular tone is a critical physiological process controlled by NOS proteins, primarily the endothelial isoform (eNOS). Endothelial cells produce NO, which diffuses to the adjacent vascular smooth muscle cells. cvphysiology.comresearchgate.net In these cells, NO activates sGC, leading to an increase in intracellular cGMP levels. researchgate.netahajournals.orgahajournals.org

The rise in cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets to promote smooth muscle relaxation (vasodilation). researchgate.netnih.gov These targets include:

Ion Channels: PKG can activate potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels, thereby reducing intracellular calcium concentration. cvphysiology.comnih.gov

Calcium Pumps: PKG can stimulate the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), enhancing the sequestration of calcium into the sarcoplasmic reticulum.

Myosin Light Chain Phosphatase: PKG can activate myosin light chain phosphatase, which dephosphorylates the myosin light chains, leading to smooth muscle relaxation. researchgate.net

This signaling cascade is fundamental for maintaining blood pressure and regulating blood flow to various tissues. ahajournals.org

Step in Vascular Tone RegulationKey Molecules InvolvedOutcome
NO ProductioneNOS, L-arginine, O2Synthesis of NO in endothelial cells
NO DiffusionNOMovement of NO to vascular smooth muscle cells
sGC ActivationNO, sGC, GTPIncreased production of cGMP
PKG ActivationcGMP, PKGPhosphorylation of downstream targets
Smooth Muscle RelaxationK+ channels, SERCA, Myosin Light Chain PhosphataseVasodilation and decreased vascular tone

NOS proteins, particularly the inducible isoform (iNOS), are key players in the immune response. nih.gov Macrophages, when activated by inflammatory signals such as cytokines and microbial products, express high levels of iNOS, leading to the production of large amounts of NO. nih.govnih.gov This high-output NO production is a crucial component of the host's defense against pathogens. oup.com

The antimicrobial and antitumor effects of NO are mediated through several mechanisms:

Direct Cytotoxicity: NO and its reactive nitrogen species derivatives can directly damage pathogen components, including DNA, proteins, and lipids.

Inhibition of Pathogen Replication: NO can inhibit key enzymes in pathogens, such as those involved in DNA synthesis and cellular respiration.

NO also plays a complex regulatory role in the immune system, influencing the function of various immune cells, including T cells. oup.comoup.com Macrophage-derived NO can modulate T cell activation and proliferation. oup.com For instance, NO can reversibly disrupt the Jak3/STAT5 signaling pathway, which is crucial for T cell responses to interleukin-2. oup.com Furthermore, NO produced by macrophages can promote the infiltration of effector T cells into tumors by upregulating adhesion molecules on tumor blood vessels. nih.gov However, the role of NO in immunity is concentration-dependent, with low concentrations often having regulatory and signaling functions, while high concentrations are cytotoxic. oup.com

In the heart, NOS proteins, particularly nNOS, are important regulators of myocardial contractility and calcium handling. ahajournals.orgox.ac.uknih.gov nNOS is strategically localized to the sarcoplasmic reticulum (SR) of cardiomyocytes, in close proximity to key calcium-handling proteins. ahajournals.orgox.ac.uk

nNOS-derived NO modulates myocardial function primarily by influencing intracellular calcium cycling. ahajournals.orgox.ac.uknih.gov Studies have shown that nNOS activity can attenuate basal cardiac contraction. ahajournals.orgox.ac.uk The proposed mechanisms involve:

Regulation of L-type Calcium Channels: nNOS-derived NO can reduce the influx of calcium through L-type calcium channels, thereby decreasing the trigger for calcium-induced calcium release from the SR. nih.gov

Modulation of Ryanodine (B192298) Receptors: NO can directly modify the ryanodine receptor (the SR calcium release channel) through S-nitrosylation, altering its activity.

Influence on SR Calcium Content: By modulating calcium influx and release, nNOS activity can affect the amount of calcium stored in the SR. ahajournals.orgox.ac.uk

The precise effects of NO on myocardial contractility are complex and depend on the specific NOS isoform, its subcellular location, and the physiological context. nih.govahajournals.org

NOS-derived NO is an important regulator of cellular energy metabolism, primarily through its effects on mitochondrial respiration and glycolysis. nih.gov NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain by competing with oxygen for binding to the enzyme. researchgate.netnih.govahajournals.orgoup.com This inhibition can lead to a reduction in ATP production via oxidative phosphorylation. oup.com

The interaction of NO with the electron transport chain can also lead to the generation of reactive oxygen species (ROS), which can act as signaling molecules. ahajournals.org In addition to its effects on respiration, NO can also influence other aspects of mitochondrial function and cellular metabolism. nih.gov For example, NO can inhibit aconitase, an enzyme in the tricarboxylic acid (TCA) cycle. nih.gov

The concentration of NO is a critical determinant of its metabolic effects. Low to moderate concentrations of NO can improve mitochondrial efficiency and upregulate glucose and fatty acid oxidation. nih.gov In contrast, higher concentrations of NO tend to inhibit oxidative phosphorylation and shift cellular metabolism towards glycolysis. nih.gov This metabolic switch can be important in various physiological and pathological conditions, such as the immune response and ischemia.

Genetic Variability and Functional Consequences of Nos Protein Polymorphisms

Single Nucleotide Polymorphisms (SNPs) in NOS Genes

SNPs are common DNA sequence variations where a single nucleotide differs between individuals. Numerous SNPs have been identified within the NOS genes, and research has focused on understanding their location and potential functional effects. These SNPs can occur in different regions of the gene, including the promoter region and the exons.

Promoter Region Polymorphisms and Expression Modulation

Polymorphisms located in the promoter region of NOS genes can influence the rate of gene transcription, thereby affecting the amount of NOS mRNA produced and ultimately the level of NOS protein expression. For instance, a T-786C polymorphism in the promoter region of the NOS3 gene has been shown to reduce its transcription rate by 50%, which may be due to altered binding of regulatory proteins like replication protein A1. scielo.brunc.edukarger.compsu.edu This can lead to decreased levels of NOS3 expression and potentially reduced NO production. unc.edukarger.compsu.edu Similarly, certain promoter polymorphisms in the NOS2 gene have been associated with susceptibility to autoimmune disorders like rheumatoid arthritis, suggesting their role in modulating NOS2 expression in inflammatory contexts. nih.govresearchgate.net

Exonic Polymorphisms and Amino Acid Substitutions

SNPs occurring within the exonic regions of NOS genes can lead to changes in the amino acid sequence of the resulting this compound. These amino acid substitutions may affect the protein's structure, stability, or catalytic activity. An example is the G894T polymorphism in exon 7 of the NOS3 gene, which results in a glutamate (B1630785) to aspartate substitution at amino acid position 298 (Glu298Asp). scielo.brnih.govplos.org While some studies have suggested that this polymorphism might affect eNOS activity, the results have been inconsistent, and further research is needed to fully elucidate its functional impact. psu.eduresearchgate.net Another exonic SNP, rs2297518 in exon 16 of the NOS2 gene, involves a G/A substitution leading to a serine to leucine (B10760876) substitution (Ser608Leu) and has been associated with increased levels of NO. mdpi.com

Variable Number Tandem Repeats (VNTRs)

Variable number tandem repeats (VNTRs) are another type of genetic polymorphism involving repetitive DNA sequences where the number of repeats varies between individuals. A well-studied VNTR in NOS genes is the 27-base pair repeat located in intron 4 of the NOS3 gene (NOS3 intron 4 VNTR). scielo.brplos.orgnih.govjournalrip.comahajournals.orgscielo.br This VNTR has been investigated for its association with various conditions, although its precise mechanism of action on NOS3 expression or activity is still being explored. nih.govjournalrip.comahajournals.orgscielo.brphysiology.org Some research suggests that this intron 4 polymorphism might influence NOS3 expression and could be involved in the progression of certain diseases. journalrip.comscielo.brphysiology.org

Impact on this compound Expression Levels and Activity

Genetic polymorphisms in NOS genes can influence both the quantity and the functional capacity of the NOS proteins. Promoter polymorphisms, as mentioned earlier, can modulate gene expression levels. scielo.brunc.edukarger.compsu.edunih.govresearchgate.net Exonic polymorphisms and VNTRs can potentially affect the efficiency of translation, protein folding, stability, or the catalytic activity of the enzyme. psu.eduresearchgate.net For instance, the T-786C promoter polymorphism in NOS3 has been linked to lower levels of eNOS mRNA and reduced NO-producing activity. psu.eduresearchgate.net Studies on the NOS3 intron 4 VNTR have shown conflicting results regarding its impact on eNOS expression and activity. psu.eduresearchgate.net While some studies indicate that the 4a/4a genotype is associated with lower eNOS activity, others have not found a significant correlation between expression and activity for this polymorphism. psu.eduresearchgate.net The G allele of the NOS3 rs1800779 SNP has been associated with decreased NOS3 gene expression and protein levels. uib.no

The following table summarizes some of the reported associations between specific NOS gene polymorphisms and their impact on expression or activity:

GenePolymorphism (rsID or Description)LocationEffect on Expression/ActivitySource(s)
NOS3T-786C (rs2070744)PromoterReduced transcription rate, lower mRNA and NO-producing activity scielo.brunc.edukarger.compsu.edu
NOS3G894T (Glu298Asp, rs1799983)Exon 7Potential effect on activity (inconsistent findings) scielo.brpsu.edunih.govresearchgate.net
NOS327-bp VNTR (4b/a)Intron 4Potential influence on expression/activity (inconsistent findings) scielo.brpsu.eduplos.orgresearchgate.netnih.govjournalrip.comahajournals.orgscielo.brphysiology.org
NOS2rs2297518 (Ser608Leu)Exon 16Associated with increased NO levels mdpi.com
NOS3rs1800779ExonG allele associated with decreased gene expression and protein levels uib.no
NOS2-277A/G, -1026C/APromoterAssociated with susceptibility to rheumatoid arthritis nih.gov
NOS1rs41279104PromoterVariant T allele decreased nNOS expression by 30% nih.gov
NOS1rs26828263'UTR (Exon 29)Variant allele associated with lower gene function nih.gov

Associations with Broad Physiological Phenotypes

Polymorphisms in NOS genes have been linked to a wide range of physiological phenotypes and susceptibility to various diseases, often related to the cardiovascular, neurological, and immune systems where NO plays critical roles. These associations highlight the importance of genetic variations in the NO signaling pathway in maintaining physiological homeostasis.

Studies have investigated the association of NOS gene variants with conditions such as hypertension, stroke, coronary artery disease, diabetes, asthma, and psychiatric disorders like schizophrenia. karger.comnih.govplos.orgmdpi.comnih.govspandidos-publications.combohrium.comkarger.comnih.govmdpi.comresearchgate.netnih.govnih.govnih.govnih.govmdpi.com For example, certain NOS3 polymorphisms have been associated with an increased risk of hypertension and cardiovascular diseases. nih.govahajournals.orgbohrium.commygenefood.com Polymorphisms in NOS1 have been linked to conditions affecting neuronal function, including erectile dysfunction, schizophrenia, depression, and suicidal behavior. nih.govresearchgate.netnih.govresearchgate.netnih.govmpg.de NOS2 polymorphisms have been associated with conditions involving inflammation and immune responses, such as rheumatoid arthritis and colorectal cancer. nih.govmdpi.comnih.govmdpi.com

Influence on Longevity

Research suggests that genetic variability in NOS genes may also influence human aging and longevity. Studies have explored the association between specific NOS polymorphisms and lifespan in different populations. For instance, gene variations in NOS1 and NOS2 have been found to be associated with longevity in humans. researchgate.netnih.govcore.ac.uk

A study involving a large sample size found that polymorphisms in NOS1 (rs1879417) and NOS2 (rs2297518) were associated with longevity. researchgate.netnih.govcore.ac.uk This suggests that genetic variations affecting the function of neuronal and inducible NOS isoforms may play a role in the aging process and the likelihood of achieving exceptional longevity. The precise mechanisms by which these polymorphisms exert their effects on lifespan are still under investigation, but they may involve the modulation of NO production and its downstream effects on cellular function, oxidative stress, and age-related physiological decline. researchgate.net

The following table presents data on the association of specific NOS polymorphisms with longevity:

GenePolymorphism (rsID)Association with LongevitySource(s)
NOS1rs1879417Associated with longevity researchgate.netnih.govcore.ac.uk
NOS2rs2297518Associated with longevity researchgate.netnih.govcore.ac.uk

Further research is needed to fully understand the complex interplay between genetic variations in NOS genes, NO signaling, and the multifaceted process of aging and longevity.

Associations with Cognitive Performance

Polymorphisms in NOS genes have been investigated for their potential associations with cognitive function. Research suggests that genetic variations, particularly in the NOS1 gene, may play a role in modulating cognitive abilities.

Studies have explored the link between NOS1 polymorphisms and cognitive performance, including measures of working memory, verbal intelligence, and performance on specific cognitive tasks. For instance, the NOS1 rs1879417 polymorphism has been associated with lower cognitive performance in some studies, although this association has not always reached statistical significance after accounting for multiple comparisons. idrblab.netidrblab.net Another NOS1 polymorphism, rs6490121, has been linked to poorer performance in measures of verbal intelligence and working memory in both individuals with schizophrenia and healthy controls. rcsb.org The rs3782206 and rs41279104 polymorphisms in NOS1 have also been implicated in prefrontal cortex function and associated with cognitive deficits, particularly in the context of neuropsychiatric disorders like schizophrenia. researchgate.netbio-techne.comrcsb.org These findings suggest that variations in the NOS1 gene may influence cognitive function, possibly by affecting neuronal NO signaling which is crucial for processes like learning and memory. rndsystems.comgenecards.org

While the association is less extensively studied compared to NOS1, some research has also explored the potential link between NOS3 (eNOS) polymorphisms and cognitive function, particularly in the context of aging and cerebrovascular health. Given the role of eNOS in regulating cerebral blood flow, variations in the NOS3 gene could theoretically impact cognitive performance, especially in conditions associated with vascular impairment. rjptonline.orguniprot.org Some studies have investigated the association of NOS3 polymorphisms, such as the Glu298Asp variant, with cognitive impairment in the elderly, suggesting that certain alleles might be associated with poorer performance on cognitive tests. researchgate.netarabjchem.org

Polymorphisms in the NOS2 (iNOS) gene have also been examined in relation to cognitive outcomes. For example, one study found that a promoter polymorphism in the iNOS gene was associated with protection against cognitive dysfunction following carotid endarterectomy, a surgical procedure that can impact cerebral blood flow. idrblab.net

The precise mechanisms by which NOS polymorphisms influence cognitive performance are still under investigation. However, it is hypothesized that these genetic variations can alter NO production or signaling in brain regions critical for cognitive function, thereby affecting neurotransmission, synaptic plasticity, and cerebral blood flow.

Here is a summary of some reported associations between NOS gene polymorphisms and cognitive performance:

GenePolymorphism (rsID)Associated Cognitive Trait(s)NotesSource
NOS1rs1879417Lower cognitive performanceAssociation observed but significance varied after adjustment.2, 3
NOS1rs6490121Poorer verbal intelligence, working memoryObserved in individuals with schizophrenia and healthy controls.15
NOS1rs3782206Prefrontal cortex function, cognitive deficitsImplicated in schizophrenia.4, 30
NOS1rs41279104Prefrontal cortex function, cognitive deficitsAssociated with reduced expression of a NOS1 transcript variant.14, 30
NOS3Glu298Asp (rs1799983)Poorer cognitive performance in elderly MCI casesSpecifically the T variant (Asp).18, 27
NOS2Promoter (4-repeat)Protection against cognitive dysfunctionObserved after carotid endarterectomy.8

Associations with Physical Performance

Genetic polymorphisms in NOS genes, particularly NOS3, have been linked to variations in physical performance and athletic status. NO plays a crucial role in regulating blood flow, muscle function, and metabolism, all of which are important for exercise capacity.

Polymorphisms in the NOS3 gene have been widely studied for their influence on physical performance phenotypes, including both endurance and power-oriented activities. The -786 T/C polymorphism (rs2070744) in the NOS3 gene is one of the most frequently investigated variants. The T allele of this polymorphism has been associated with elite performance in power-oriented sports such as throwing, jumping, and sprinting. mdpi.comrcsb.orggenecards.org Studies have shown a higher frequency of the TT genotype and the T allele in power athletes compared to endurance athletes and control groups. mdpi.com This suggests a potential beneficial effect of the T allele on power performance, although the underlying mechanism requires further elucidation. mdpi.com The -786 T/C polymorphism has also been examined in the context of endurance sports like swimming, with some findings suggesting that the T allele may be beneficial for long-distance swimming performance. metabolomicsworkbench.orgnih.gov

Another NOS3 polymorphism, G894T (Glu298Asp, rs1799983), has also been investigated for its association with athletic performance. Results regarding the G894T polymorphism and athletic performance have been inconsistent across different studies and athlete populations. metabolomicsworkbench.org Some research suggests that certain genotypes of this polymorphism may influence the response to exercise training, affecting parameters like blood pressure and nitrite (B80452) concentration, which are relevant to physical fitness. tandfonline.com The intron 4b/a variable number tandem repeat (VNTR) polymorphism in NOS3 is another variant that has been studied, and some findings suggest its association with physical fitness levels and physiological responses to exercise in older adults. drugbank.comgenecards.org

The NOS2 (iNOS) gene has also been implicated in physical performance. One study reported an association between the NOS2 rs2297518 polymorphism and physical performance. idrblab.netidrblab.net While iNOS is primarily known for its role in the immune response and producing large amounts of NO, its expression and activity can also be influenced by exercise and may impact muscle function and recovery.

The influence of NOS gene polymorphisms on physical performance is likely multifaceted, involving effects on vascular function, muscle efficiency, oxygen utilization, and adaptation to training.

Here is a summary of some reported associations between NOS gene polymorphisms and physical performance:

GenePolymorphism (rsID)Associated Physical Trait(s)Athlete Group/PopulationSource
NOS3-786 T/C (rs2070744)Elite performance in power sports (sprinting, jumping, throwing)Power athletes1, 6, 25
NOS3-786 T/C (rs2070744)Long-distance swimming performanceSwimmers9, 20
NOS3-786 T/C (rs2070744)Speed and jumps performanceAdolescent basketball players25
NOS3G894T (rs1799983)Influence on response to exercise training (BP, nitrite)Older adults13
NOS3Intron 4b/a VNTRAssociation with physical fitness levelsOlder adults7, 19
NOS2rs2297518Physical performanceGeneral population2, 3, 17, 26

Compound Names and Identifiers

Advanced Methodologies and Experimental Models for Nos Protein Research

Structural Biology Techniques

Structural biology techniques aim to determine the three-dimensional arrangement of atoms within a protein or protein complex. These methods are fundamental to understanding how a protein's structure dictates its function and how it interacts with other molecules. proteinstructures.comtechnologynetworks.comlongdom.org

X-ray Crystallography

X-ray crystallography is a widely used technique for determining the atomic-resolution structure of proteins. It requires the protein to be in a crystalline form, where molecules are arranged in a highly ordered, repeating lattice. proteinstructures.comjic.ac.uknih.gov When an X-ray beam is directed at a protein crystal, the X-rays diffract, producing a pattern of spots that can be recorded. proteinstructures.comnih.gov This diffraction pattern contains information about the electron density within the crystal, which can be used to calculate a three-dimensional electron density map. jic.ac.uknih.gov By fitting the known amino acid sequence into this map, the atomic structure of the protein can be determined. jic.ac.uk

While X-ray crystallography has provided valuable "snapshots" of NOS protein domains, obtaining high-resolution crystal structures of the full-length, dynamic NOS holoenzyme has been challenging due to its flexibility and modular nature. nih.govnih.govnih.gov However, crystal structures of individual domains or truncated constructs have been instrumental in understanding their specific architectures and how they interact. nih.gov The difficulty in obtaining well-diffracting crystals is often a primary limitation of this technique. proteinstructures.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, which is often a more native-like environment compared to crystals. wikipedia.orgtechnologynetworks.comduke.edu Unlike X-ray crystallography, NMR can provide information about protein flexibility and conformational changes over various timescales. wikipedia.orgnih.govuwaterloo.ca It relies on the magnetic properties of atomic nuclei and their interactions, which are influenced by the local molecular environment. wikipedia.org

NMR spectroscopy has been particularly useful in investigating the interactions between NOS and its regulatory protein, calmodulin (CaM). nih.govuwaterloo.ca Studies using NMR, including 15N relaxation and hydrogen/deuterium (B1214612) exchange experiments, have allowed for residue-specific analysis of structural dynamics in CaM-NOS complexes, revealing differences in dynamic properties at physiologically relevant Ca2+ concentrations. nih.govuwaterloo.ca NMR can determine high-resolution structures and is effective for studying protein-protein and protein-peptide complexes. nih.govuwaterloo.ca It can also detect weak ligand-target interactions and provide binding constants. diva-portal.org

Cryo-Electron Microscopy (Cryo-EM) and Single-Particle EM

Cryo-Electron Microscopy (Cryo-EM), particularly single-particle analysis, has revolutionized structural biology by allowing the determination of high-resolution structures of large protein complexes and dynamic systems without the need for crystallization. mdpi.comki.sethermofisher.combiorxiv.org In this technique, purified protein samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structures in various orientations. ki.sethermofisher.com Electron micrographs are then collected, capturing numerous two-dimensional projections of the protein particles. ki.sethermofisher.com Computational methods are used to classify these images, average those with similar orientations, and reconstruct a three-dimensional map of the protein structure. ki.sethermofisher.com

Cryo-EM is well-suited for studying large and dynamic protein systems, including membrane proteins and protein complexes. mdpi.comthermofisher.com It can provide insights into the molecular details underlying interactions between proteins, small molecules, and post-translational modifications in large and dynamic systems under near-native conditions. thermofisher.com While early single-particle EM studies provided low-resolution structural information on NOS holoproteins, more recent cryo-EM studies have examined nNOS and nNOS-CaM complexes, offering higher resolution insights into their molecular architecture and conformational states. nih.gov

Pulsed Electron Paramagnetic Resonance (EPR)

Pulsed Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons, such as those containing paramagnetic metal ions or spin labels. nih.govresearchgate.netnih.gov In the context of NOS research, pulsed EPR, particularly techniques like pulsed electron-electron double resonance (PELDOR) or double electron-electron resonance (DEER) and relaxation-induced dipolar modulation enhancement (RIDME), can be used to measure distances between paramagnetic centers within the protein or between the protein and a spin-labeled molecule. nih.govresearchgate.netnih.govacs.org

Pulsed EPR has been applied to study the distances between the heme iron and FMN centers in NOS, providing valuable structural information, especially in the absence of full-length crystal structures. nih.gov These distance constraints can be used to evaluate and refine computational docking models of NOS domains. nih.gov Pulsed EPR can also investigate the conformational behavior and domain docking in NOS, providing insights into the electron transport process. researchgate.net Site-directed spin labeling (SDSL) coupled to EPR can be used to study structural and conformational changes in soluble and membrane proteins and detect interaction sites in complexes. anr.fr

Biophysical Approaches

Biophysical approaches employ principles and techniques from physics to study biological systems. These methods often focus on the physical properties of proteins, such as their stability, dynamics, and interactions, providing complementary information to structural techniques. portlandpress.comworldscientific.comfrontiersin.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein structure, dynamics, and interactions in solution. thermofisher.comnih.govacs.orgnih.gov The method is based on the exchange of hydrogen atoms in the protein backbone amide groups with deuterium from the solvent (D2O). thermofisher.comacs.orgbiophysics-reports.org The rate of this exchange is influenced by the protein's conformation, solvent accessibility, and hydrogen bonding. thermofisher.combiophysics-reports.org By measuring the deuterium uptake over time using mass spectrometry, researchers can gain insights into the protein's structural dynamics and identify regions that undergo conformational changes or are involved in interactions. thermofisher.comnih.govacs.orgnih.gov

HDX-MS is particularly useful for studying protein dynamics, conformational changes, and protein-ligand or protein-protein interaction sites. thermofisher.comnih.govbiophysics-reports.org It has the advantage of not being limited by the size of the protein or protein complex and does not require crystallization. thermofisher.comnih.govnih.gov For NOS proteins, HDX-MS can be used to map the structural consequences of binding events, such as the interaction with calmodulin or other ligands, by identifying regions that show altered hydrogen exchange rates upon binding. nih.gov This data-rich approach provides valuable insights into the molecular dynamics of the NOS enzyme. nih.gov HDX-MS can also be used to compare different protein conformers and investigate the effects of post-translational modifications. thermofisher.comnih.gov

Data Table Example (Illustrative - actual data would require specific experimental results):

Here is an illustrative example of how data from HDX-MS might be presented in a table, based on the description of the technique's output:

Protein RegionCondition (e.g., Apo-NOS, NOS + CaM)Deuterium Uptake (Daltons) at Time Point XInterpretation (e.g., Increased flexibility, Reduced solvent accessibility)
Region AApo-NOSY1Baseline flexibility
Region ANOS + CaMY2 (Y2 < Y1)Reduced flexibility/solvent accessibility upon CaM binding
Region BApo-NOSZ1Region involved in interaction
Region BNOS + CaMZ2 (Z2 < Z1)Protection from exchange due to CaM binding at this site

This table structure illustrates how HDX-MS data can be used to compare the dynamics and interaction sites of a protein under different conditions.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique used to study the conformational dynamics and interactions of individual protein molecules. pnas.orgnih.gov It provides information on distances within a molecule or between interacting molecules on the nanometer scale (typically 3 to 12 nm) and on timescales ranging from nanoseconds to seconds. biorxiv.org This method is particularly well-suited for probing dynamic processes that involve changes in protein conformation or protein-protein distances. nih.govportlandpress.com

In the context of NOS research, smFRET has been employed to elucidate the conformational states and dynamics of the enzyme, particularly focusing on the electron transfer domains. By labeling specific sites on NOS with donor and acceptor fluorophores, researchers can monitor distance changes that occur during the catalytic cycle or upon binding of regulatory partners like calmodulin (CaM). pnas.org For instance, smFRET studies on the neuronal NOS reductase domain (nNOSr) labeled with FRET dyes revealed that CaM binding alters and restricts the distribution of NOSr conformational states and their fluctuation dynamics. pnas.org This suggests a physical mechanism by which CaM may regulate electron transfer for catalysis. pnas.org

smFRET experiments often involve immobilizing single molecules on a surface or trapping them in confined volumes like nanovesicles to allow for real-time monitoring of dynamic events. nih.govwur.nl Data analysis involves extracting intensity trajectories from single molecules and analyzing FRET efficiency histograms to identify different conformational states and their relative populations. wur.nl Quantitative kinetic schemes for conformational transitions can also be deduced from the dynamics observed in the FRET signals. unc.edu

Quantitative Crosslinking Mass Spectrometry (qXL-MS)

Quantitative crosslinking mass spectrometry (qXL-MS) is a solution-based technique that provides insights into protein conformations, protein-protein interactions, and structural changes by identifying residues in spatial proximity. iastate.eduresearchgate.netnih.gov This method involves treating proteins or protein complexes with chemical crosslinkers that form covalent bonds between amino acid residues that are close in space. The crosslinked proteins are then digested into peptides, and the crosslinked peptides are identified and quantified using mass spectrometry. researchgate.netnih.gov

qXL-MS is particularly valuable for studying the structural dynamics of NOS, which involves complex interdomain movements and interactions with regulatory proteins like calmodulin. nih.gov By comparing the patterns and abundances of crosslinks in different functional states or under varying conditions, researchers can infer conformational changes and map interaction interfaces. researchgate.netnih.gov

Recent applications of qXL-MS in NOS research have focused on disentangling the enzyme's structural dynamics and understanding how they are modulated by external regulatory cues. nih.gov For example, a combined approach using qXL-MS and AlphaFold structural predictions was used to examine the homodimeric nNOS oxygenase/FMN construct, a model of the NOS output state. nih.gov This study employed parallel reaction monitoring (PRM)-based qXL-MS to assess CaM-induced changes in interdomain dynamics and interactions. nih.gov The results revealed that CaM enables the formation of the intersubunit FMN-heme docking complex and induces extensive, allosteric conformational changes across NOS regions. nih.gov Furthermore, the observed crosslink sites were found to respond specifically to changes in ionic strength. nih.gov

qXL-MS can be performed using isotope-labeled crosslinkers for relative quantification or through label-free workflows, allowing for comparative analysis of different protein conformations or interaction states. researchgate.netnih.govresearchgate.net The location of crosslinks provides distance constraints that can be used to infer the three-dimensional structure or topology of proteins and complexes. researchgate.net

Genetic Engineering and Expression Systems

Genetic engineering and various expression systems are fundamental tools for producing, manipulating, and studying NOS proteins. These techniques enable the production of recombinant NOS proteins for biochemical and structural studies, as well as the modification of endogenous NOS genes in model organisms to investigate protein function in a biological context. nih.govsigmaaldrich.com

Recombinant Protein Expression and Purification

Recombinant protein expression involves introducing the gene encoding the protein of interest into a host organism and inducing the host machinery to produce the protein. sigmaaldrich.combosterbio.com This process typically involves cloning the gene into an expression vector containing suitable promoters and other regulatory elements, transforming or transfecting the host cells with the vector, and culturing the cells under conditions that promote protein expression. bosterbio.commdpi.com

Various expression systems are available, including bacterial (e.g., Escherichia coli), yeast, insect, and mammalian cells, each with its own advantages and disadvantages depending on the protein's characteristics and the required yield and post-translational modifications. sigmaaldrich.commdpi.combiomatik.com E. coli is often used for its rapid growth and high expression levels, particularly for non-glycosylated proteins. sigmaaldrich.combiomatik.com However, expressing and purifying some recombinant proteins, including certain NOS constructs, can be challenging due to issues like insolubility or improper folding. nih.gov Strategies to address these challenges include optimizing expression conditions (e.g., lowering temperature or using low-copy-number vectors) and employing affinity tags for easier purification. nih.govthermofisher.comresearchgate.net

Purification of recombinant proteins involves isolating the target protein from the host cell components. bosterbio.comthermofisher.com This often utilizes techniques that exploit the protein's physical or chemical properties, such as size, charge, or affinity for specific ligands (e.g., using affinity tags like His-tag). thermofisher.comresearchgate.netrjpbcs.com Multiple purification steps may be required to achieve the desired level of purity. bosterbio.com Recombinant NOS proteins and their domains are frequently expressed and purified to enable in vitro biochemical assays, structural determination by techniques like crystallography or cryo-EM, and biophysical studies using methods like smFRET or IR spectroscopy. researchgate.net

Gene Editing in Model Systems

Gene editing technologies, such as CRISPR-Cas9, allow for precise modifications to an organism's DNA, including the genes encoding NOS proteins. nih.govmedlineplus.gov This enables researchers to create genetic model systems with defined alterations to NOS genes, such as knockout mutations to eliminate protein expression, knock-in mutations to introduce specific amino acid substitutions, or the addition of tags for visualization or purification. nih.govwellcomeopenresearch.org

CRISPR-Cas9 works by using a guide RNA to direct the Cas9 enzyme to a specific genomic locus, where it creates a double-strand break in the DNA. wellcomeopenresearch.org The cell's natural repair mechanisms can then be leveraged to introduce desired genetic changes. nih.gov This technology is faster, cheaper, and more efficient than previous gene editing methods. medlineplus.gov

Genetic Code Expansion for Protein Modification Studies

Genetic code expansion (GCE) is a powerful technique that allows the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, going beyond the 20 standard amino acids used by the universal genetic code. nih.govfrontiersin.orgethz.choregonstate.edu This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into host cells. nih.govethz.chmdpi.com The orthogonal synthetase specifically charges the orthogonal tRNA with the ncAA, and this charged tRNA then incorporates the ncAA into the growing polypeptide chain in response to a specific codon, often a repurposed stop codon like the amber codon. frontiersin.orgethz.ch

GCE is particularly valuable for studying protein post-translational modifications (PTMs), which are crucial for regulating protein function but can be challenging to study due to their dynamic and often sub-stoichiometric nature. nih.govmdpi.com By genetically encoding modified amino acids or their mimics at specific sites in NOS proteins, researchers can generate homogeneously modified proteins to investigate the impact of these modifications on NOS structure, activity, and interactions. nih.govnih.govmdpi.com

This approach can be used to study various PTMs relevant to NOS, such as phosphorylation, by incorporating phosphoserine, phosphothreonine, or phosphotyrosine analogs. nih.govnih.govmdpi.com GCE also enables the site-specific introduction of probes for biophysical techniques like IR spectroscopy, such as the incorporation of cyano-labeled amino acids. nih.govnih.gov This allows for targeted analysis of specific residues and their local environments, providing detailed information about conformational dynamics and interactions. scispace.comnih.gov

By enabling the precise introduction of modified or labeled amino acids, genetic code expansion provides a unique tool to dissect the functional consequences of specific modifications and to probe this compound behavior with high specificity. nih.govethz.chmdpi.com

Biochemical Assays for NOS Activity

Measuring NOS activity is essential for understanding its biological roles and for identifying modulators of enzyme function, such as inhibitors. Several biochemical assay methods have been developed to quantify NOS activity, primarily by monitoring the conversion of its substrate L-arginine to L-citrulline and nitric oxide, or by detecting the stable oxidation products of NO, nitrite (B80452) and nitrate (B79036). abcam.comoxfordbiomed.comchem-agilent.combioassaysys.comantibodies-online.comcaymanchem.com

L-Citrulline Conversion Assay:

The traditional and widely used method for measuring NOS activity is the radiochemical assay, which quantifies the conversion of L-[³H]arginine or L-[¹⁴C]arginine to L-[³H]citrulline or L-[¹⁴C]citrulline. oxfordbiomed.comchem-agilent.comcaymanchem.com This assay is highly sensitive, capable of detecting picomole levels of product, and is considered specific for the NOS pathway as it directly measures the enzymatic conversion of arginine to citrulline. chem-agilent.comcaymanchem.com The method typically involves incubating enzyme preparations (e.g., tissue homogenates, cell lysates, or purified enzyme) with radioactive L-arginine and necessary cofactors. chem-agilent.comcaymanchem.comnovusbio.com The reaction is stopped by adding a buffer containing EDTA, which chelates calcium required by nNOS and eNOS, thereby inactivating the enzyme. chem-agilent.comnovusbio.com For iNOS, the low pH of the stop buffer also contributes to enzyme inactivation. novusbio.com The neutrally charged L-citrulline is then separated from the positively charged L-arginine using ion-exchange chromatography resin, and the radioactivity in the eluate containing L-citrulline is measured using a scintillation counter. chem-agilent.comcaymanchem.comnovusbio.com

Research findings using the L-citrulline assay have demonstrated varying levels of NOS activity in different tissues and cell types. For instance, studies in rat kidney showed that NOS activity was greatest in the inner medullary collecting duct (IMCD), moderate in glomeruli (Glm) and vasa recta (VR), and significantly lower in other renal structures. physiology.org Quantitative analysis revealed IMCD activity at 11.5 ± 1.0 fmol citrulline ⋅ mm⁻¹ ⋅ h⁻¹, Glm at 1.9 ± 0.3 fmol ⋅ glomerulus⁻¹ ⋅ h⁻¹, and VR at 3.2 ± 0.8 fmol ⋅ mm⁻¹ ⋅ h⁻¹. physiology.org

Nitrite and Nitrate Detection Assays:

Another common approach involves measuring the accumulation of the stable degradation products of NO, nitrite (NO₂) and nitrate (NO₃⁻). oxfordbiomed.combioassaysys.comantibodies-online.com Since NO is rapidly oxidized to nitrite and nitrate in aqueous solutions, quantifying these anions provides an indirect measure of NO production and, consequently, NOS activity. oxfordbiomed.combioassaysys.comantibodies-online.com Colorimetric and fluorometric assays are widely used for this purpose. abcam.comabcam.comoxfordbiomed.combioassaysys.comantibodies-online.com

A common method for detecting nitrite and nitrate utilizes the Griess Reagent. oxfordbiomed.combioassaysys.comantibodies-online.com This method typically involves reducing nitrate to nitrite using nitrate reductase, followed by the reaction of total nitrite with the Griess Reagent to produce a colored azo compound that can be measured spectrophotometrically, typically at 540 nm. abcam.comoxfordbiomed.combioassaysys.comantibodies-online.com This approach allows for the accurate determination of total nitric oxide generated. oxfordbiomed.com Colorimetric assays based on the Griess reaction are simple, sensitive, and adaptable for high-throughput screening. abcam.comantibodies-online.com For example, a colorimetric kit is reported to detect as low as 5 µU of NOS activity. abcam.com

Fluorometric assays offer another sensitive option for detecting NO-derived products. abcam.comabcam.com These assays often involve a fluorescent probe that reacts with NO or its derivatives to generate a stable fluorescent signal, typically measured at Ex/Em = 360/450 nm. abcam.comabcam.com The fluorescence intensity is directly proportional to the NOS activity. abcam.comabcam.com A fluorometric assay kit is reported to detect as low as 0.75 µU of NOS activity. abcam.com

NADP+ Formation Assay:

NOS activity also involves the oxidation of NADPH to NADP+. abcam.comnih.gov An assay method has been developed based on the fluorometric or enzymatic determination of NADP+ produced during the NOS reaction. nih.gov This method can be applied to crude enzyme samples and involves incubating the sample with arginine, NADPH, and oxygen. nih.gov The resulting NADP+ can be measured fluorometrically or amplified using an enzymatic cycling reaction for increased sensitivity, allowing for the determination of picomole amounts of NADP+. nih.gov Studies using this method in rat cerebellum demonstrated NOS activity in both particulate and supernatant fractions, with similar activities in the molecular and granular layers and negligible activity in the white matter. nih.gov

Oxyhemoglobin Capture Assay:

The oxyhemoglobin capture assay is another spectrophotometric method used to measure NO production. This assay is based on the reaction of NO with oxyhemoglobin (HbO₂) to form methemoglobin (Met-Hb), which results in a shift in absorbance that can be quantified spectrophotometrically. oup.comresearchgate.net The decrease in absorbance of HbO₂ at 415 nm and the increase in absorbance of Met-Hb at 401 nm can be monitored to determine the amount of NO produced. oup.com This method has been used in studies investigating the affinity of NOS substrates and inhibitors. researchgate.net

Summary of Assay Methods and Characteristics:

Assay MethodPrincipleDetection MethodSensitivity (Typical)AdvantagesDisadvantages
L-Citrulline Conversion (Radio.)Conversion of radioactive L-arginine to radioactive L-citrullineScintillation CountingPicomole level chem-agilent.comcaymanchem.comHigh sensitivity, direct measure of NOS pathway chem-agilent.comcaymanchem.comRequires radioisotopes, potential handling issues oxfordbiomed.comnih.gov
Nitrite/Nitrate (Colorimetric)Detection of NO oxidation products (nitrite and nitrate) via Griess RxnSpectrophotometry (540 nm)Microunit level abcam.comSimple, non-radioactive, high-throughput adaptable abcam.combioassaysys.comantibodies-online.comIndirect measure of NO production
Nitrite/Nitrate (Fluorometric)Detection of NO oxidation products using a fluorescent probeFluorometry (Ex/Em 360/450)Microunit level abcam.comSensitive, non-radioactive, high-throughput adaptable abcam.comabcam.comIndirect measure of NO production
NADP+ FormationMeasurement of NADP+ produced from NADPH oxidationFluorometry/Enzymatic CyclingPicomole level nih.govCan be used with crude samples, enzymatic amplification possible nih.govIndirect measure of NO production
Oxyhemoglobin CaptureReaction of NO with oxyhemoglobin to form methemoglobinSpectrophotometryNot specifiedDirect capture of NOCan be affected by other reactions with hemoglobin

Research Findings and Applications:

Biochemical assays for NOS activity have been instrumental in various research areas, including:

Characterizing NOS isoforms: Assays can be used to differentiate the activity of different NOS isoforms based on their cofactor requirements (e.g., calcium dependence for nNOS and eNOS) and sensitivity to specific inhibitors. chem-agilent.comnovusbio.com

Identifying and evaluating NOS inhibitors: High-throughput screening assays, particularly colorimetric and fluorometric methods, are widely used to screen compound libraries for potential NOS inhibitors and determine their potency (e.g., IC₅₀ values). abcam.comsigmaaldrich.compnas.org Studies have identified potent and selective inhibitors of iNOS dimerization using cell-based assays. pnas.org

Investigating NOS regulation: Assays help in understanding how NOS activity is regulated by various factors, including post-translational modifications, protein-protein interactions, and cellular signaling pathways.

Studying NOS in disease models: Measuring NOS activity in tissues or cells from disease models can provide insights into the role of NO in pathogenesis and evaluate the efficacy of therapeutic interventions targeting NOS. For example, studies have measured NOS activity in the context of neurological disorders and cancer. pnas.orgresearchgate.net Intervention with inhibitors like 7-NI and L-NIL has been shown to significantly decrease NOS enzyme activity in research settings. researchgate.net

Experimental Considerations:

Several factors need to be considered when performing biochemical assays for NOS activity:

Sample Preparation: The method of sample preparation (e.g., tissue homogenization, cell lysis) can affect enzyme activity and the presence of interfering substances. abcam.comchem-agilent.comcaymanchem.com Tissues and cells should be processed quickly, and samples are often kept on ice or frozen at -80°C to preserve enzyme activity. chem-agilent.comcaymanchem.com

Cofactor Requirements: Ensuring the presence of all necessary cofactors at optimal concentrations is crucial for accurate measurement of NOS activity. abcam.comabcam.comabcam.comoup.com

Inhibitors: Including specific NOS inhibitors, such as NG-nitro-L-arginine (L-NAME) or NG-monomethyl-L-arginine (L-NMMA), in control reactions helps confirm that the measured activity is due to NOS. oup.comnih.gov

Interfering Substances: Some substances, such as antioxidants and nucleophiles, can interfere with certain assay methods, particularly those based on nitrite/nitrate detection. antibodies-online.com

Biochemical assays remain fundamental tools for quantifying NOS activity and advancing our understanding of this important enzyme family.

Computational Approaches and Theoretical Frameworks for Nos Protein Studies

Protein Structure Prediction and Modeling

The determination of the three-dimensional (3D) structure of Nitric Oxide Synthase (NOS) is crucial for understanding its function, mechanism of action, and for designing specific inhibitors. Computational methods have become indispensable in predicting and modeling the structures of the different NOS isoforms (nNOS, eNOS, and iNOS), complementing experimental techniques like X-ray crystallography.

Homology Modeling and De Novo Prediction

Homology modeling, also known as comparative modeling, is a powerful computational technique used to predict the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template"). stanford.edu This method is particularly effective for NOS isoforms due to the high degree of sequence identity and structural similarity among them and with other known reductases. nih.govnih.gov For instance, the structure of the inducible NOS (iNOS) from Gallus gallus has been generated using homology modeling, providing insights for the design of novel inhibitors. researchgate.net Similarly, homology models of the human neuronal NOS (nNOS) heme domain have been built using the rat nNOS crystal structure as a template. researchgate.net The general workflow for homology modeling of a NOS protein involves template selection, sequence alignment, model building, and model refinement and validation.

De novo prediction, or ab initio modeling, aims to predict the protein structure from the amino acid sequence alone, without relying on a template. wikipedia.orgslideshare.net This approach is computationally intensive and is typically used for smaller proteins or for regions that lack homologous templates, such as flexible loops. researchgate.netoup.com While full-length de novo prediction of a large, complex protein like NOS is challenging, this method can be valuable for modeling specific domains or disordered regions that are not resolved in experimental structures. slideshare.net The process involves generating a large number of possible conformations and then using a scoring function to identify the most native-like structure. wikipedia.org

Modeling Technique Description Application to NOS Key Considerations
Homology Modeling Predicts structure based on a known homologous template. stanford.eduWidely used for all NOS isoforms due to high sequence similarity. researchgate.netresearchgate.net Models of iNOS and nNOS have been successfully generated. researchgate.netresearchgate.netAccuracy is highly dependent on the sequence identity between the target and template (>50% identity yields high-accuracy models).
De Novo Prediction Predicts structure from the amino acid sequence without a template. wikipedia.orgUseful for modeling domains or loop regions of NOS that lack known structural homologs. researchgate.netoup.comComputationally expensive and generally less accurate for large proteins compared to homology modeling. researchgate.net

AlphaFold 2 Integration for Structural and Conformational Modeling

AlphaFold 2, a deep learning-based method developed by DeepMind, has revolutionized protein structure prediction. nih.govrsc.org It can predict protein structures with an accuracy comparable to experimental methods, often achieving atomic-level resolution. nih.govrsc.org AlphaFold 2 utilizes a neural network that incorporates multiple sequence alignments (MSAs) and a "pair representation" to predict the 3D coordinates of a protein from its amino acid sequence. ebi.ac.uk

For NOS proteins, AlphaFold 2 provides a powerful tool to:

Generate highly accurate models of full-length NOS isoforms, including the flexible calmodulin-binding linker region that is often missing in crystal structures. nih.govproteopedia.org

Model the structures of NOS complexes with other proteins. The AlphaFold-Multimer version is specifically designed for predicting protein oligomers. rsc.org

Provide structural insights into the effects of mutations on NOS structure and function.

Serve as a starting point for further computational studies, such as molecular dynamics simulations.

The integration of AlphaFold 2 with traditional modeling techniques enhances the ability to study the complex structural and conformational dynamics of NOS proteins. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and flexibility of proteins like NOS. pnas.orgnih.gov These simulations are crucial for understanding how NOS domains move relative to each other, how substrates and inhibitors bind, and how allosteric regulation occurs.

MD simulations on NOS have been used to:

Investigate the conformational changes induced by the binding of calmodulin, which is essential for NOS activation. proteopedia.org

Analyze the dynamics of the reductase domain and the electron transfer pathway between the FMN and FAD cofactors. nih.gov

Explore the flexibility of the active site and its implications for inhibitor design.

Study the effects of post-translational modifications on NOS structure and dynamics.

The timescales of these simulations typically range from nanoseconds to microseconds, allowing for the observation of a wide range of biologically relevant motions. mdpi.com

Bioinformatics Tools for Sequence and Structure Analysis

A variety of bioinformatics tools are essential for the comprehensive analysis of this compound sequences and structures. These tools aid in understanding the evolutionary relationships, functional sites, and interaction networks of NOS isoforms. nih.govoup.com

Evolutionary Conservation Analysis (e.g., ConSurf, Rate4Site)

Evolutionary conservation analysis is used to identify functionally important regions in a protein by examining the evolutionary conservation of its amino acid residues. oup.comnih.gov Tools like ConSurf and the underlying Rate4Site algorithm are widely used for this purpose. nih.govresearchgate.netpitt.edu

The ConSurf server calculates the evolutionary rate for each amino acid position based on a multiple sequence alignment of homologous proteins and their phylogenetic relationships. oup.comnih.gov The conservation scores are then mapped onto the 3D structure of the protein, allowing for the visualization of conserved and variable regions. nih.gov For NOS, this analysis can reveal:

Highly conserved residues in the active site that are critical for substrate binding and catalysis.

Conserved regions at the dimer interface, highlighting their importance for NOS activity.

Functionally significant surfaces involved in protein-protein interactions.

Tool Function Input Output
ConSurf Identifies functionally important regions by calculating and visualizing evolutionary conservation of amino acids. oup.comnih.govProtein sequence or structure (PDB file).Conservation scores mapped onto the 3D protein structure and a multiple sequence alignment. nih.govresearchgate.net
Rate4Site The core algorithm used by ConSurf to calculate position-specific evolutionary rates. nih.govnih.govMultiple sequence alignment and a phylogenetic tree.Evolutionary rate for each position in the alignment. nih.gov

Protein-Protein Interaction Prediction

Nitric oxide synthases interact with a diverse array of other proteins, which modulate their activity, localization, and stability. nih.gov Predicting these interactions is crucial for understanding the complex regulatory networks governing NO signaling. Computational methods for predicting protein-protein interactions (PPIs) can be broadly categorized as sequence-based, structure-based, and network-based. nih.gov

Sequence-based methods predict interactions based on features derived from the amino acid sequences, such as co-evolutionary signals or the presence of known interaction motifs.

Structure-based methods use the 3D structures of proteins to predict interactions through docking simulations or by identifying complementary binding interfaces.

Network-based approaches infer interactions by analyzing the topology of known PPI networks. frontiersin.org

For NOS, these computational approaches can complement experimental techniques like yeast two-hybrid screens and co-immunoprecipitation to identify and characterize novel interaction partners. mdpi.com For example, iNOS is known to interact with inhibitory molecules like Kalirin and activator proteins such as Rac GTPases. nih.govresearchgate.net Computational tools can help to model these interactions and predict the specific residues involved in the binding interface.

Mechanistic Models of Cellular Signaling Pathways

Computational approaches and theoretical frameworks are indispensable for dissecting the complexity of Nitric Oxide Synthase (NOS) protein signaling. Mechanistic models, in particular, provide a quantitative framework to understand the dynamic interactions within these cellular pathways. These models are typically constructed using systems of ordinary differential equations (ODEs) or rule-based approaches to simulate the biochemical reactions and predict the behavior of the system under various conditions. researchgate.netfrontiersin.org They synthesize biophysical understanding of network interactions to forecast protein concentrations and modifications in response to system perturbations. nih.govresearchgate.net

Several mechanistic models have been developed to elucidate the signaling cascades involving the different NOS isoforms (nNOS, eNOS, and iNOS). These models vary in scope and complexity, from focusing on specific activation triggers to integrating multiple upstream and downstream pathways.

eNOS Signaling Models: A significant area of focus has been the modeling of endothelial NOS (eNOS) activation, which is crucial for vascular function. Researchers have developed comprehensive systems biology models to simulate eNOS signaling in arterial endothelium, particularly in response to mechanical stimuli like shear stress. researchgate.netresearchgate.net One such model incorporates 74 molecular species, 72 mass action reaction kinetics, and 16 Michaelis-Menten kinetics to detail the role of protein kinases, such as Akt and Protein Kinase A (PKA), in regulating eNOS activity. researchgate.netresearchgate.net These models have revealed distinct patterns of eNOS activation driven by different stimuli. For instance, stimuli like Vascular Endothelial Growth Factor (VEGF) and shear stress can produce transient eNOS activation when mediated by calcium-dependent cascades, while calcium-independent kinases can lead to a more sustained response. researchgate.netresearchgate.net

Other models have focused on specific aspects of eNOS regulation:

VEGF and Calcium Regulation: Rule-based models have been used to investigate eNOS activation as regulated by the VEGF receptor 2 (VEGFR2) and calcium signaling. nih.gov

Multilevel Shear Stress Regulation: An integrated systems biology model was developed to explore the multilevel regulation of eNOS by fluid shear stress, encompassing calcium influx, AKT activation and phosphorylation of eNOS, eNOS production, and the formation of the functional eNOS complex. nih.gov

Mechanotransduction in the Brain: Mathematical models using diffusion-reaction equations have been proposed to describe the steady-state behavior of nitric oxide (NO) in the brain, specifically accounting for shear-induced endothelial NO production. psu.edupsu.edu

nNOS Signaling Models: In the nervous system, neuronal NOS (nNOS) plays a critical role in neurotransmission. Descriptive models for the nNOS signaling pathway in excitatory neurons have been outlined. These models detail the process starting from glutamate-induced calcium influx through NMDA receptors, leading to the interaction of Calmodulin (CaM) with nNOS and subsequent phosphorylation and activation of the enzyme. researchgate.net The role of adapter proteins like Postsynaptic Density protein-95 (PSD-95), which anchor nNOS to the plasma membrane, is a key feature of these models, highlighting how localization influences activation probability. researchgate.net Furthermore, models have been proposed for the feedback regulation of nNOS, where overproduction of NO can suppress nNOS activity by downregulating the activity of protein kinases such as Akt/PKB and CaM-K II. researchgate.net

iNOS Signaling Models: The induction of inducible NOS (iNOS) is a hallmark of the inflammatory response. While detailed kinetic models are less common than for eNOS, the signaling pathways leading to iNOS expression are well-characterized and provide a basis for computational modeling. These pathways are typically triggered by inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α, IL-1β). nih.govnih.gov Key signaling cascades that are often modeled include:

NF-κB Pathway: Activated by LPS and certain cytokines, this pathway is a major regulator of iNOS gene expression. nih.govresearchgate.net

JAK/STAT Pathway: Primarily activated by IFN-γ, this pathway leads to the activation of STAT-1α, which dimerizes, translocates to the nucleus, and induces iNOS expression. nih.govresearchgate.net

MAPK Pathways: The p38 and ERK1/2 MAP kinase pathways are also central to iNOS signaling in response to various stimuli. nih.gov

These mechanistic models are powerful tools for generating testable hypotheses and providing insights into the complex regulatory networks governing this compound function. By simulating these pathways, researchers can better understand how NOS signaling is regulated in health and disease.

Interactive Data Table: Mechanistic Models of NOS Cellular Signaling

Below is a summary of various mechanistic models developed to study this compound signaling pathways.

Model FocusNOS IsoformModel TypeKey Components SimulatedResearch Findings
NO/cGMP Pathway in Vascular Smooth Muscle nih.goveNOS (implied)Mathematical (ODE)NO activation of sGC, cGMP production/degradation, regulation of KCa channels and myosin.Model reproduces VSMC relaxation effects; suggests rapid sGC desensitization is due to cGMP feedback inhibition.
Shear Stress-Induced Phosphorylation researchgate.netresearchgate.neteNOSSystems Biology (Chemical Kinetics)74 molecular species including Akt and PKA pathways in response to shear stress.Differentiates between transient (calcium-dependent) and sustained (calcium-independent) eNOS activation patterns.
VEGF/VEGFR2 and Calcium Regulation nih.goveNOSRule-Based ModelingVEGF binding, VEGFR2 activation, calcium signaling, eNOS activation.Elucidates the logic and dynamics of eNOS activation by growth factors and calcium.
NO Mechanotransduction in Brain psu.edupsu.edueNOSMathematical (Diffusion-Reaction)Shear-induced NO production, NO diffusion, and inactivation in cerebral arterioles.Links cerebral blood pressure and flow dynamics to the spatial distribution of NO concentration.
Signaling in Excitatory Neurons researchgate.netnNOSDescriptive ModelNMDA receptor activation, Ca2+ influx, Calmodulin (CaM) interaction, PSD-95 scaffolding.Highlights the importance of subcellular localization for efficient nNOS activation.
Feedback Regulation of Phosphorylation researchgate.netnNOSConceptual ModelAkt/PKB, CaM-K II, PKA pathways; NO-mediated downregulation.Proposes a negative feedback loop where high NO levels inhibit the kinases that activate nNOS.
Induction by Inflammatory Stimuli nih.govresearchgate.netiNOSPathway ModelsNF-κB, JAK/STAT, and MAPK signaling cascades.Defines the core pathways by which pro-inflammatory signals lead to the transcriptional activation of the iNOS gene.

Future Directions and Unresolved Questions in Nos Protein Research

Elucidation of Novel Regulatory Mechanisms

The activity of NOS is not merely a function of its expression level but is finely tuned by a complex array of regulatory mechanisms. While phosphorylation has been extensively studied, the full spectrum of post-translational modifications (PTMs) and other regulatory strategies is still being uncovered. Future investigations are critical to fully comprehend how these intricate systems govern NOS function.

A key area of future research is the exploration of less-understood PTMs. Beyond phosphorylation, modifications such as ubiquitination, SUMOylation, S-nitrosylation, and acetylation are emerging as crucial regulators of NOS activity and stability. nih.govfrontiersin.org For instance, ubiquitination and SUMOylation have been identified as significant post-translational regulatory mechanisms that control the levels and functions of various neuronal proteins, including neuronal NOS (nNOS). nih.gov Similarly, S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, acts as a feedback mechanism that can constrain further NO synthesis by eNOS. frontiersin.orgabcam.com Understanding how these different PTMs are integrated and how they "crosstalk" with each other will provide a more holistic view of NOS regulation.

Another burgeoning area is the study of allosteric regulation. The binding of cofactors like (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip) has been shown to have allosteric effects on nNOS, activating the enzyme and stabilizing its quaternary structure. portlandpress.comnih.gov Kinetic studies have revealed dual allosteric interactions between L-arginine and H4Bip that activate nNOS to increase substrate turnover. portlandpress.comnih.gov Further exploration of allosteric modulators and their binding sites could offer novel therapeutic avenues for selectively targeting NOS isoforms.

Additionally, the discovery of endogenous, truncated isoforms of NOS that act as dominant-negative regulators presents a novel mechanism of control. nih.gov These shorter isoforms can form heterodimers with the full-length protein, inhibiting enzymatic activity. nih.gov Research into the expression and function of such naturally occurring inhibitors in different tissues and disease states is a promising future direction. Similarly, newly identified regulatory proteins, such as the enigma homolog protein (ENH) and PH domain and leucine-rich repeat protein phosphatase-2 (PHLPP2), have been shown to impact eNOS activity, opening new lines of inquiry into the eNOS signalosome. ahajournals.orgnih.gov

Table 1: Key Post-Translational Modifications of NOS Proteins

ModificationDescriptionFunctionNOS Isoform(s)
Phosphorylation Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues.Modulates enzymatic activity and facilitates crosstalk with other signaling pathways. nih.govphysiology.orgeNOS, nNOS
S-Nitrosylation Covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol.Provides feedback inhibition of the enzyme and regulates protein stability and localization. frontiersin.orgmdpi.comeNOS, nNOS
Ubiquitination Attachment of ubiquitin protein.Controls protein levels and function, often targeting the protein for degradation. nih.govnih.govnNOS, eNOS
SUMOylation Attachment of Small Ubiquitin-like Modifier (SUMO) protein.Regulates protein function and localization; upregulates nNOS catalytic activity. nih.govfrontiersin.orgnNOS
Acetylation Addition of an acetyl group.A post-translational modification that can regulate eNOS. frontiersin.orgeNOS
Acylation Attachment of fatty acids (myristate and palmitate).Required for targeting eNOS to membrane caveolae. scielo.brscielo.breNOS
S-Glutathionylation Formation of a mixed disulfide with glutathione.Can alter eNOS activity, particularly under conditions of oxidative stress. researchgate.neteNOS

Detailed Characterization of Isoform-Specific Protein-Protein Interaction Networks

The function of each NOS isoform is dictated not only by its intrinsic catalytic activity but also by its interactions with a diverse array of other proteins. These protein-protein interactions (PPIs) create complex "signalosomes" that localize NOS activity, couple it to specific signaling pathways, and fine-tune its output. nih.govphysiology.org A major future challenge is to move from identifying individual binding partners to mapping and understanding the complete, dynamic interaction networks for each isoform.

For neuronal NOS (nNOS) , the presence of an N-terminal PDZ domain allows it to interact with a host of scaffolding and signaling proteins. oup.com Key interactors include postsynaptic density protein 95 (PSD-95) and syntrophin. physiology.orgrcsb.org The nNOS-PSD-95 interaction is crucial for coupling N-methyl-D-aspartate (NMDA) receptor activation to NO production. physiology.org Another important interactor is the carboxy-terminal PDZ ligand of nNOS (CAPON), which can compete with PSD-95 and link nNOS to other signaling molecules like Dexras1. physiology.orgmdpi.com Future work needs to elucidate how these competing interactions are regulated to direct nNOS signaling in different neuronal populations and under various physiological conditions.

Endothelial NOS (eNOS) is regulated by a multitude of PPIs within endothelial cells and cardiomyocytes. nih.gov Its activity is famously inhibited by direct binding to caveolin-1 (B1176169) and caveolin-3 in membrane microdomains called caveolae. nih.govoup.com Conversely, eNOS activity is stimulated by its interaction with heat shock protein 90 (Hsp90), which facilitates calmodulin binding and Akt-mediated phosphorylation. nih.govoup.com Other important interactors include proteins involved in trafficking, such as NOS-interacting protein (NOSIP) and NOS traffic inducer (NOSTRIN), as well as proteins that facilitate substrate delivery, like cationic amino acid transporter-1 (CAT-1). frontiersin.orgnih.gov A comprehensive, systems-level analysis of the eNOS interactome is needed to understand how these diverse inputs are integrated to control vascular tone and endothelial function.

Inducible NOS (iNOS) , while historically considered less regulated by PPIs due to its sustained high-output activity, is now known to interact with several proteins that modulate its function. nih.gov Inhibitory interactions have been identified with proteins like Kalirin and NOS-associated protein 110 kDa (NAP110), which prevent iNOS dimerization. physiology.orgnih.gov Activator proteins include Rac GTPases. physiology.org In polarized epithelial cells, iNOS associates with the scaffolding protein EBP50, localizing it to the apical membrane. nih.gov Further research is required to identify the full complement of iNOS interactors, especially in the context of the immune response and inflammatory diseases.

Table 2: Selected Isoform-Specific Interacting Proteins

NOS IsoformInteracting ProteinFunction of Interaction
nNOS PSD-95Couples NMDA receptor Ca2+ influx to nNOS activation. physiology.org
CAPONLinks nNOS to the G-protein Dexras1; competes with PSD-95. physiology.orgmdpi.com
α1-SyntrophinLinks nNOS to the dystrophin complex in muscle. physiology.org
eNOS Caveolin-1 / Caveolin-3Tonic inhibition of eNOS activity in caveolae. nih.govoup.com
Hsp90Stimulates eNOS activity, enhances calmodulin binding. nih.govoup.com
NOSTRIN / NOSIPMediate translocation from the plasma membrane, reducing activity. frontiersin.orgnih.gov
Akt (Protein Kinase B)Phosphorylates and activates eNOS, often in a complex with Hsp90. oup.com
iNOS KalirinInhibits iNOS activity by preventing dimerization. physiology.orgnih.gov
NAP110Interacts with the N-terminus to inhibit iNOS catalytic activity. physiology.org
Rac GTPasesFunction as activating proteins. physiology.org
EBP50Scaffolding protein that localizes iNOS in epithelial cells. nih.gov

Understanding Dynamic Subcellular Translocation and Its Triggers

The biological effect of NO is critically dependent on its site of synthesis. Consequently, the subcellular localization of NOS isoforms is a key regulatory layer. nih.gov NOS proteins are not static; they can move between different cellular compartments in response to specific signals. scielo.brnih.gov A significant challenge for future research is to fully map these translocation pathways and identify the precise molecular triggers and machinery involved.

For instance, eNOS is known to shuttle between the plasma membrane (specifically caveolae), the Golgi apparatus, and the cytosol. scielo.brmdpi.com In resting cells, eNOS is often sequestered and inhibited by caveolin at the plasma membrane. scielo.br Upon stimulation with agonists like bradykinin (B550075) or due to shear stress, eNOS can dissociate from caveolin and translocate to intracellular sites. scielo.brscielo.brmdpi.com This translocation is often dependent on increases in intracellular calcium (Ca2+) and is facilitated by interacting proteins such as NOSTRIN and NOSIP, which can guide eNOS to the cytoskeleton or other organelles. frontiersin.orgnih.govpnas.org Unraveling the specific signals—be they Ca2+ fluxes, phosphorylation events, or other PTMs—that dictate the destination of eNOS remains an active area of investigation.

Neuronal NOS also exhibits dynamic localization. In the heart, nNOS is primarily found at the sarcoplasmic reticulum in healthy tissue, but in failing hearts, a significant portion translocates to the sarcolemma. oup.com This relocalization, which may involve caveolin-3 and Hsp90, has profound implications for cardiac function. oup.com Furthermore, both nNOS and iNOS have been observed to translocate from the cytoplasm to the nucleus under certain pathological conditions, such as diabetes or cirrhosis, though the functional consequences of this nuclear localization are not fully understood. nih.gov Identifying the import/export signals and the transport machinery responsible for this nucleocytoplasmic shuttling is a key unresolved question.

The triggers for translocation are diverse and isoform-specific. They include:

Agonist Stimulation: Receptors coupled to Ca2+ mobilization, such as those for bradykinin and acetylcholine, can trigger eNOS translocation. nih.govscielo.br

Mechanical Forces: Shear stress is a potent trigger for eNOS dissociation from caveolin-1 and its redistribution. mdpi.com

Pathophysiological States: Conditions like heart failure can induce the redistribution of nNOS from the sarcoplasmic reticulum to the sarcolemma. oup.com

Protein-Protein Interactions: The expression and activity of trafficking proteins like NOSTRIN directly influence the subcellular destination of eNOS. pnas.orgahajournals.orgbiologists.com

Future studies must employ advanced live-cell imaging to track these dynamic movements in real-time and correlate them with specific signaling events and functional outcomes.

Integrative Approaches Combining Multi-Omics Data with Structural Biology

To build a comprehensive model of NOS regulation, future research must integrate data from multiple levels of biological organization. Combining high-throughput "omics" approaches (genomics, transcriptomics, proteomics) with high-resolution structural biology offers a powerful strategy to connect genetic variation and protein expression changes with functional molecular mechanisms.

Multi-omics analyses are beginning to reveal complex regulatory networks. For example, a study on melanoma patients responding to anti-PD-1 therapy used proteomics and mRNA sequencing to show that interferon-γ signaling pathways interact with iNOS, highlighting its role in the tumor immune response. nih.gov Another multi-omics analysis of endothelial cells revealed metabolic diversity that underlies their function, with pathways involving NO metabolism being a key aspect. biorxiv.org Future studies could apply similar approaches to various cardiovascular or neurological diseases to identify how the entire NOS-related transcriptome and proteome are altered, providing unbiased insights into disease mechanisms. This can be coupled with informatics tools to map pathways and predict novel regulatory interactions. nih.govfrontiersin.org

This systems-level data must be grounded in molecular detail provided by structural biology. The crystal structures of the NOS oxygenase domains have been invaluable, revealing, for example, a zinc tetrathiolate center at the dimer interface that is crucial for stability. physiology.org The structure of the nNOS PDZ domain in complex with syntrophin revealed an unusual head-to-tail binding mode, expanding our understanding of how PDZ domains assemble protein networks. rcsb.org

The next frontier is to solve the structures of full-length NOS isoforms and, critically, their complexes with various regulatory proteins. This remains a significant challenge due to the size and flexibility of these enzymes. Integrating data from techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and molecular dynamics simulations will be essential. For example, molecular simulations have been used to study how the interaction between the calmodulin-binding domain of nNOS and SUMO1 leads to enzyme activation. frontiersin.org Combining such structural insights with omics data will allow researchers to predict how a disease-associated genetic variant or a change in a binding partner's expression ultimately affects the structure, and therefore the function, of the NOS enzyme.

Advancements in Advanced Spectroscopic and Imaging Techniques

Visualizing and quantifying NOS activity and the NO it produces within living cells and organisms remains a major technical challenge due to the low concentrations and short half-life of NO. nih.govresearchgate.net The development and application of more sensitive and specific molecular probes and imaging modalities are paramount for advancing the field.

Future progress will likely come from several key areas:

Fluorescent Probes: While many fluorescent dyes for NO exist, there is a continuous need for probes with higher sensitivity, specificity, and better photostability. Genetically encoded indicators, which can be targeted to specific subcellular compartments, are particularly promising. An amplifier-coupled fluorescent indicator has been developed that can visualize nanomolar concentrations of NO, revealing a basal level of NO production in endothelial cells previously difficult to detect. pnas.org Further refinement of these tools will allow for precise measurement of NO dynamics in specific microdomains.

Magnetic Resonance Imaging (MRI): MRI offers a non-invasive way to study NO signaling in whole organisms. nih.govnih.gov This can be achieved using molecular probes that change their magnetic properties upon interaction with NO or by imaging the activity of NOS enzymes themselves. researchgate.net For example, chimeric enzymes called Nitric Oxide Synthases for Targeting Imaging Contrast (NOSTICs) have been engineered to allow for the MRI-based detection of their activation. nih.gov These approaches could one day be used to map NO-related signaling in the human brain or to diagnose diseases associated with NO dysregulation.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a highly sensitive and specific technique for detecting and quantifying paramagnetic species, including NO. nih.gov It is a powerful tool for studying NOS catalysis and NO production in tissue samples and, with the development of specific spin traps, in living animals.

Time-Resolved Crystallography and Spectroscopy: To understand the catalytic mechanism of NOS, it is necessary to capture the enzyme in action. Techniques like time-resolved crystallography, potentially using photoactive substrates like caged NADPH analogues, could provide "snapshots" of catalytic intermediates. anr.fr This would offer unprecedented insight into the electron transfer and oxygen activation steps that are central to NOS function. nih.gov

The continued innovation in these and other techniques, such as multi-modality imaging that combines the strengths of different methods (e.g., PET and MRI), will be crucial for resolving the outstanding questions about where, when, and how much NO is produced and what its precise downstream effects are in complex biological systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.